Ozagrel impurity III
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
ethyl (Z)-4-(4-methylphenyl)but-3-enoate |
InChI |
InChI=1S/C13H16O2/c1-3-15-13(14)6-4-5-12-9-7-11(2)8-10-12/h4-5,7-10H,3,6H2,1-2H3/b5-4- |
InChI Key |
BEJIEHFBXSHROL-PLNGDYQASA-N |
Isomeric SMILES |
CCOC(=O)C/C=C\C1=CC=C(C=C1)C |
Canonical SMILES |
CCOC(=O)CC=CC1=CC=C(C=C1)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Synthesis of Ozagrel Impurity III
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for Ozagrel Impurity III, a known process-related impurity in the manufacturing of the antiplatelet agent Ozagrel. The proposed synthesis is based on established organophosphorus chemistry, specifically the Horner-Wadsworth-Emmons reaction, a widely utilized method for the stereoselective formation of alkenes.
Understanding this compound
This compound has been identified as ethyl 4-(p-tolyl)but-2-enoate. Its formation is likely due to the presence of impurities in the starting materials or side reactions occurring during the synthesis of the Ozagrel active pharmaceutical ingredient (API). A thorough understanding of its synthesis is crucial for the development of effective control strategies in the manufacturing process.
Chemical Structure:
-
Systematic Name: ethyl (E)-4-(4-methylphenyl)but-2-enoate
-
CAS Number: 209334-21-4
-
Molecular Formula: C₁₃H₁₆O₂
-
Molecular Weight: 204.26 g/mol
Proposed Synthesis Pathway: The Horner-Wadsworth-Emmons Reaction
The most probable synthetic route to this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of an aldehyde or ketone with a phosphonate carbanion to yield an alkene. For the synthesis of this compound, the key precursors are p-tolylacetaldehyde and triethyl phosphonoacetate . The presence of p-tolylacetaldehyde as an impurity in the p-tolualdehyde starting material used for Ozagrel synthesis is a likely origin of this impurity.
The HWE reaction is favored for its generally high yields and the stereoselective formation of the (E)-alkene, which corresponds to the geometry of this compound.
Reaction Scheme:
The overall reaction can be depicted as follows:
-
Deprotonation of the phosphonate: A strong base, such as sodium hydride (NaH), is used to deprotonate the α-carbon of triethyl phosphonoacetate, forming a stabilized phosphonate carbanion.
-
Nucleophilic addition: The phosphonate carbanion acts as a nucleophile and attacks the carbonyl carbon of p-tolylacetaldehyde.
-
Formation of the oxaphosphetane intermediate: This addition leads to a betaine intermediate, which rapidly rearranges to a cyclic oxaphosphetane.
-
Elimination to form the alkene: The oxaphosphetane intermediate collapses, yielding the desired (E)-alkene (this compound) and a water-soluble phosphate byproduct.
Below is a DOT script for the visualization of this proposed signaling pathway.
Quantitative Data
The following table summarizes the key quantitative parameters for the proposed synthesis of this compound. The data is based on typical yields and conditions for Horner-Wadsworth-Emmons reactions of similar substrates.
| Parameter | Value |
| Reactants | |
| p-Tolylacetaldehyde | 1.0 equivalent |
| Triethyl phosphonoacetate | 1.1 equivalents |
| Sodium Hydride (60% dispersion in mineral oil) | 1.2 equivalents |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-95% |
| Product Purity (after chromatography) | >98% |
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction.
Materials:
-
p-Tolylacetaldehyde
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Preparation of the Phosphonate Carbanion:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
-
Reaction with the Aldehyde:
-
Cool the solution of the phosphonate carbanion back to 0 °C.
-
Add a solution of p-tolylacetaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
-
Characterization:
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
¹H NMR (Proton Nuclear Magnetic Resonance)
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Mass Spectrometry (MS)
-
High-Performance Liquid Chromatography (HPLC) for purity assessment.
This detailed guide provides a robust framework for the synthesis and understanding of this compound. For drug development professionals, this information is critical for establishing appropriate control measures, ensuring the quality and safety of the final Ozagrel drug product.
Unraveling the Formation of Ozagrel Impurity III: A Technical Guide for Drug Development Professionals
An in-depth examination of the origins, reaction mechanisms, and control strategies for a critical process-related impurity in the synthesis of the antiplatelet agent Ozagrel.
Introduction
Ozagrel, a potent and selective thromboxane A2 synthase inhibitor, is a crucial therapeutic agent in the management of ischemic stroke and other thromboembolic disorders. The stringent quality control of active pharmaceutical ingredients (APIs) necessitates a thorough understanding and control of any impurities that may arise during the manufacturing process. This technical guide provides a comprehensive overview of the formation of Ozagrel Impurity III, a process-related impurity with the molecular formula C13H16O2, identified by the CAS number 209334-21-4. Through a detailed analysis of the synthesis of Ozagrel, this paper elucidates the likely structure of Impurity III as (E)-ethyl 3-(p-tolyl)acrylate and explores the reaction pathways leading to its formation, offering valuable insights for researchers, scientists, and drug development professionals in optimizing the synthesis process and ensuring the purity of the final drug substance.
The Synthesis of Ozagrel and the Genesis of Impurity III
The most common synthetic route to Ozagrel involves the construction of the characteristic (E)-3-(4-(imidazol-1-ylmethyl)phenyl)acrylic acid backbone. A key step in this synthesis is the Horner-Wadsworth-Emmons (HWE) reaction, which is instrumental in forming the carbon-carbon double bond of the cinnamic acid moiety with high stereoselectivity for the desired E-isomer.
The HWE reaction typically involves the condensation of a phosphonate-stabilized carbanion with an aldehyde. In the context of Ozagrel synthesis, this translates to the reaction of a substituted benzaldehyde with a phosphonate reagent, such as triethyl phosphonoacetate.
Proposed Structure of this compound
Based on its molecular formula (C13H16O2) and the reagents commonly employed in Ozagrel synthesis, this compound is proposed to be (E)-ethyl 3-(p-tolyl)acrylate .
| Impurity Name | Molecular Formula | CAS Number | Proposed Structure | Molar Mass ( g/mol ) |
| This compound | C13H16O2 | 209334-21-4 | (E)-ethyl 3-(p-tolyl)acrylate | 204.26 |
This structure is consistent with a side product originating from the HWE reaction, where the intended 4-(imidazol-1-ylmethyl)benzaldehyde is replaced by an unintended starting material or intermediate.
Formation Pathway of this compound
The formation of (E)-ethyl 3-(p-tolyl)acrylate as an impurity during Ozagrel synthesis can be attributed to two primary pathways, both stemming from the Horner-Wadsworth-Emmons reaction step.
Pathway 1: Impurity in the Starting Aldehyde
The primary precursor for the aromatic portion of Ozagrel is typically 4-(imidazol-1-ylmethyl)benzaldehyde. If the synthesis of this key intermediate is incomplete or if it contains residual starting materials, such as 4-methylbenzaldehyde (p-tolualdehyde), this aldehyde impurity will react with the phosphonate reagent in the subsequent HWE step.
Pathway 2: Side Reaction of a Halomethyl Intermediate
An alternative synthetic route to Ozagrel may involve the HWE reaction of a 4-(halomethyl)benzaldehyde (e.g., 4-(chloromethyl)benzaldehyde) with triethyl phosphonoacetate, followed by the displacement of the halide with imidazole. In this scenario, if a side reaction occurs where the benzylic halide is reduced to a methyl group, it would generate 4-methylbenzaldehyde in situ, which would then lead to the formation of Impurity III.
Experimental Protocols
To effectively control the formation of this compound, rigorous analytical monitoring and purification of key intermediates are essential.
Protocol 1: Purity Analysis of 4-(imidazol-1-ylmethyl)benzaldehyde by HPLC
Objective: To quantify the presence of 4-methylbenzaldehyde in the key aldehyde intermediate.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Prepare a standard solution of 4-methylbenzaldehyde of known concentration.
-
Prepare a sample solution of the synthesized 4-(imidazol-1-ylmethyl)benzaldehyde.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the 4-methylbenzaldehyde peak in the sample chromatogram by comparing its retention time and peak area with that of the standard.
Protocol 2: Monitoring the Horner-Wadsworth-Emmons Reaction by GC-MS
Objective: To detect the formation of (E)-ethyl 3-(p-tolyl)acrylate during the HWE reaction.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Chromatographic and Spectrometric Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) mode, scanning from m/z 40 to 400.
Procedure:
-
Withdraw aliquots from the reaction mixture at different time points.
-
Quench the reaction in the aliquots and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the extracted samples by GC-MS.
-
Identify the peak corresponding to (E)-ethyl 3-(p-tolyl)acrylate by its characteristic mass spectrum (molecular ion at m/z 204 and key fragments).
Control Strategies for this compound
Minimizing the formation of this compound is critical for ensuring the quality and safety of the final API. The following strategies are recommended:
-
Stringent Quality Control of Starting Materials: Implement rigorous testing of the starting aldehyde to ensure the absence or strict limitation of 4-methylbenzaldehyde.
-
Optimization of Intermediate Synthesis: Optimize the reaction conditions for the synthesis of 4-(imidazol-1-ylmethyl)benzaldehyde to maximize yield and minimize the carryover of unreacted starting materials.
-
Purification of Intermediates: Employ effective purification techniques, such as recrystallization or column chromatography, for the key aldehyde intermediate to remove any traces of 4-methylbenzaldehyde.
-
Process Analytical Technology (PAT): Utilize in-process monitoring techniques, like the GC-MS protocol described above, to track the formation of Impurity III and allow for timely intervention if necessary.
-
Final Product Purification: Develop a robust final purification step for Ozagrel that can effectively remove (E)-ethyl 3-(p-tolyl)acrylate, should it be formed.
Conclusion
The formation of this compound, identified as (E)-ethyl 3-(p-tolyl)acrylate, is a potential challenge in the synthesis of Ozagrel that can be effectively managed through a comprehensive understanding of its formation pathways and the implementation of robust control strategies. By ensuring the purity of key intermediates, particularly the starting aldehyde, and by employing appropriate analytical monitoring, drug manufacturers can consistently produce high-quality Ozagrel that meets the stringent requirements of regulatory authorities and ensures patient safety. This in-depth guide provides the necessary technical foundation for researchers and drug development professionals to address and control this critical process-related impurity.
Characterization of Ozagrel Impurity III: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of Ozagrel Impurity III, a potential process-related impurity in the synthesis of the antiplatelet agent Ozagrel. The information presented herein is intended to support researchers, scientists, and drug development professionals in the identification, quantification, and control of this impurity to ensure the quality and safety of Ozagrel drug products.
Physicochemical Properties
This compound, chemically known as (E)-ethyl 4-(1H-imidazol-1-ylmethyl)cinnamate, is a derivative of cinnamic acid. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | (E)-ethyl 4-(1H-imidazol-1-ylmethyl)cinnamate | N/A |
| CAS Number | 866157-50-8 | N/A |
| Molecular Formula | C₁₅H₁₆N₂O₂ | N/A |
| Molecular Weight | 256.30 g/mol | N/A |
Synthesis and Formation
This compound is a potential byproduct in the synthesis of Ozagrel. One plausible route for its formation involves the esterification of Ozagrel's carboxylic acid functional group with ethanol, which may be present as a solvent or reagent. The synthesis of Ozagrel itself typically involves the reaction of 4-(1H-imidazol-1-ylmethyl)benzaldehyde with a suitable reagent to form the acrylic acid side chain.
A general synthetic scheme for a related compound, an ozagrel–paeonol codrug, involves the activation of the carboxylic acid of Ozagrel using thionyl chloride (SOCl₂) in the presence of DMF, followed by reaction with the desired alcohol or amine.[1] A similar reaction with ethanol could lead to the formation of this compound.
Analytical Characterization
Comprehensive analytical characterization is crucial for the unequivocal identification and quantification of this compound. The following sections detail the experimental protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for separating Ozagrel from its impurities, including Impurity III. While a specific method for the separation of Impurity III has not been detailed in the available literature, a general approach for Ozagrel and its degradation products can be adapted.
Experimental Protocol:
-
Column: A reversed-phase column, such as a C18 or C8, is typically used for the separation of Ozagrel and its related substances.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed. The pH of the aqueous phase should be optimized to ensure good peak shape and resolution.
-
Detection: UV detection at a wavelength where both Ozagrel and Impurity III exhibit significant absorbance is appropriate.
-
Flow Rate and Temperature: These parameters should be optimized to achieve efficient separation within a reasonable run time.
Forced degradation studies are recommended to demonstrate the specificity of the analytical method.[2][3][4][5][6] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. The HPLC method should be able to resolve Ozagrel from all generated impurities.
Spectroscopic Characterization
Spectroscopic techniques are vital for the structural elucidation of this compound.
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of the molecule. While specific NMR data for this compound is not publicly available, the expected chemical shifts can be predicted based on the structure of Ozagrel and related cinnamate esters.[7][8]
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals corresponding to the protons on the phenyl and imidazole rings.
-
Vinylic Protons: Two doublets for the trans-alkene protons of the cinnamate moiety.
-
Methylene Protons: A singlet for the methylene group connecting the imidazole and phenyl rings.
-
Ethyl Protons: A quartet and a triplet corresponding to the ethyl ester group.
Expected ¹³C NMR Spectral Features:
-
Signals for the carbonyl carbon of the ester, the aromatic carbons, the vinylic carbons, the methylene carbon, and the ethyl carbons.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the impurity, further confirming its structure.
Experimental Protocol:
-
Ionization Technique: Electrospray ionization (ESI) is a suitable technique for ionizing Ozagrel and its impurities.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry should be performed to study the fragmentation pattern of the protonated molecule [M+H]⁺. The fragmentation can provide valuable information about the different structural motifs within the molecule.
Signaling Pathway Context
Ozagrel is a selective inhibitor of thromboxane A2 (TXA2) synthase.[9][10] This enzyme is a key component of the arachidonic acid cascade and is responsible for the synthesis of TXA2, a potent vasoconstrictor and platelet aggregator. By inhibiting TXA2 synthase, Ozagrel reduces the levels of TXA2, leading to vasodilation and inhibition of platelet aggregation. This mechanism of action is central to its therapeutic effects in conditions such as ischemic stroke.
The presence of Impurity III could potentially impact the efficacy or safety of Ozagrel. It is important to consider whether the impurity itself has any pharmacological activity or if it could interfere with the action of Ozagrel.
Below is a simplified diagram of the signaling pathway affected by Ozagrel.
Caption: Simplified signaling pathway of Ozagrel's mechanism of action.
Conclusion
The thorough characterization of this compound is a critical aspect of ensuring the quality and safety of Ozagrel drug products. This guide provides a framework for the analytical methodologies and contextual understanding necessary for this endeavor. Further research to obtain and publish detailed spectroscopic data for this impurity is highly encouraged to facilitate its routine monitoring and control in pharmaceutical manufacturing.
References
- 1. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. ajpsonline.com [ajpsonline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl Cinnamate | C11H12O2 | CID 637758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl Cinnamate | C10H10O2 | CID 637520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Identification of Ozagrel Impurity III: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification and characterization of a known impurity in the active pharmaceutical ingredient (API) Ozagrel, designated as Ozagrel Impurity III. The control of impurities is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. This document outlines the structural elucidation of this impurity, plausible pathways for its formation, and the analytical methodologies typically employed for its detection and quantification, in line with regulatory expectations.
Introduction to Ozagrel and Impurity Profiling
Ozagrel is an antiplatelet agent that acts as a selective thromboxane A2 synthase inhibitor.[1][2] It is utilized in the treatment and prevention of thrombotic disorders, such as ischemic stroke.[] The manufacturing and storage of any API can result in the formation of impurities, which are substances that coexist with the desired drug substance.[4] Regulatory bodies, such as the International Council on Harmonisation (ICH), mandate the identification, qualification, and control of impurities to ensure patient safety.[5] Impurity profiling is the systematic process of detecting, identifying, and quantifying these impurities in pharmaceutical products.[4][6]
Identification and Structure of this compound
This compound has been identified as (E)-ethyl 3-(p-tolyl)acrylate . This compound is a derivative of cinnamic acid and is structurally related to the core structure of Ozagrel.
Chemical Structure:
Key Identifiers:
-
IUPAC Name: ethyl 3-(4-methylphenyl)prop-2-enoate[]
-
CAS Number: 24393-49-5 (for the E-isomer)[]
-
Chemical Formula: C12H14O2[]
-
Molecular Weight: 190.24 g/mol [7]
Potential Formation Pathway of this compound
The presence of (E)-ethyl 3-(p-tolyl)acrylate as an impurity in Ozagrel is likely due to it being a process-related impurity. Ozagrel itself is (E)-4-(1-imidazolylmethyl) cinnamic acid. A plausible origin for Impurity III is the presence of 4-methylcinnamic acid as a starting material impurity, which would then undergo esterification during the synthesis process intended for the final API or an intermediate.
Analytical Characterization Workflow
The identification and quantification of pharmaceutical impurities rely on a combination of chromatographic and spectroscopic techniques. A typical workflow involves separation of the impurity from the API, followed by structural elucidation and method validation for routine quality control.
Experimental Protocols (Generalized)
While specific validated methods for this compound are proprietary, the following protocols represent standard industry practices for the analysis of such impurities.[6][8]
4.1.1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate this compound from the Ozagrel API and other related substances.
-
Instrumentation: A standard HPLC or UHPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase column, such as a C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used to resolve complex mixtures.
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program: A linear gradient starting with a high percentage of Solvent A and increasing the percentage of Solvent B over time to elute the compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength where both the API and the impurity have significant absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 10-20 µL.
-
Sample Preparation: The Ozagrel API is dissolved in a suitable diluent (e.g., a mixture of water and organic solvent) to a known concentration.
4.1.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Objective: To determine the molecular weight of the impurity and obtain fragmentation data for structural confirmation.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Triple Quadrupole instrument).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is common for such compounds.
-
MS Parameters:
-
Scan Mode: Full scan to detect all ions and determine the parent mass.
-
MS/MS Mode: Product ion scan of the parent ion corresponding to the impurity's molecular weight (m/z 191.24 for [M+H]+) to generate a fragmentation pattern.
-
-
Chromatographic Conditions: Typically the same or similar to the HPLC method to ensure correlation of peaks.
4.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide definitive structural elucidation of the isolated impurity.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The isolated impurity is dissolved in a deuterated solvent (e.g., Chloroform-d, DMSO-d6).
-
Experiments:
-
¹H NMR: To identify the number and types of protons and their connectivity. For (E)-ethyl 3-(p-tolyl)acrylate, one would expect signals for the ethyl group, the vinyl protons, the aromatic protons, and the methyl group on the tolyl ring.
-
¹³C NMR: To identify the number of carbon atoms. Expected signals would include those for the carbonyl carbon, ester carbons, aromatic carbons, and the methyl carbon.[9]
-
2D NMR (COSY, HSQC, HMBC): To establish detailed correlations between protons and carbons to confirm the complete molecular structure and stereochemistry (E-isomer).
-
Quantitative Data Summary
The validation of an analytical method for impurity quantification is performed according to ICH Q2(R1) guidelines.[8] This involves assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). While specific quantitative data for this compound is not publicly available, the table below illustrates how such data would be presented.
| Validation Parameter | Typical Acceptance Criteria | Example Data (Hypothetical) |
| Specificity | Peak purity > 99.0%; Baseline resolution > 2.0 | Impurity peak is spectrally pure and resolved from Ozagrel. |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.01% with respect to a 1 mg/mL Ozagrel solution. |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.03% with respect to a 1 mg/mL Ozagrel solution. |
| Linearity (r²) | ≥ 0.99 | 0.9995 over the range of LOQ to 150% of the specification limit. |
| Accuracy (% Recovery) | 80.0% - 120.0% at the specification limit | 98.5% - 102.1% across three concentration levels. |
| Precision (% RSD) | Repeatability: ≤ 5.0%; Intermediate: ≤ 10.0% | Repeatability RSD = 1.5%; Intermediate Precision RSD = 2.8%. |
Ozagrel's Mechanism of Action: Signaling Pathway
Ozagrel exerts its therapeutic effect by selectively inhibiting the thromboxane A2 synthase enzyme. This action disrupts the arachidonic acid cascade, leading to reduced platelet aggregation and vasoconstriction, which are key events in thrombus formation.[1][2]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Ozagrel |Axios Research [axios-research.com]
- 4. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 5. fda.gov [fda.gov]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. Ozagrel Impurity 44 - Protheragen [protheragen.ai]
- 8. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Potential Sources of Ozagrel Impurity III
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential sources of Ozagrel Impurity III, a critical consideration in the manufacturing and quality control of the antiplatelet agent Ozagrel. This document outlines the primary synthesis routes of Ozagrel, details the chemical structures and formation pathways of potential impurities collectively referred to as "this compound," and provides detailed experimental protocols for their detection and analysis. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding and controlling impurities during the synthesis and formulation of Ozagrel.
Introduction
Ozagrel is a selective thromboxane A2 synthase inhibitor used for the improvement of cerebral vasospasm and associated cerebral ischemia.[1][2] As with any pharmaceutical active pharmaceutical ingredient (API), the control of impurities is of paramount importance to ensure the safety and efficacy of the final drug product. "this compound" has been identified as a potential process-related or degradation impurity. However, the literature reveals ambiguity in the precise chemical structure associated with this name, with at least two distinct molecules being referred to as such. This guide will address the potential formation of both of these impurities.
Synthesis of Ozagrel
A common and cost-efficient synthetic route to Ozagrel hydrochloride begins with p-tolualdehyde. The synthesis proceeds through three main steps as outlined below.[3][4]
Diagram of Ozagrel Synthesis
Caption: Synthetic pathway of Ozagrel Hydrochloride from p-tolualdehyde.
Potential Sources and Structures of this compound
The designation "this compound" has been associated with at least two distinct chemical structures. This section details both potential impurities and their likely formation pathways.
Impurity A: (E)-3-(p-Tolyl)acrylic Acid
-
CAS Number: 940-61-4[5]
-
Molecular Formula: C₁₀H₁₀O₂[5]
-
Molecular Weight: 162.19 g/mol [5]
-
Structure: An acrylic acid derivative of toluene.
Potential Formation Pathway:
This impurity is a plausible process-related impurity that could arise from an incomplete reaction or a side reaction during the synthesis of Ozagrel. Specifically, it could be formed if the starting material for the final condensation step is not the imidazole-substituted benzaldehyde but rather a precursor that has not yet been functionalized with the imidazole group. The Horner-Wadsworth-Emmons (HWE) reaction is a common method for forming the α,β-unsaturated carbonyl moiety in Ozagrel. If p-tolualdehyde or a derivative where the methyl group has been modified but not yet substituted with imidazole is used in an HWE reaction with a phosphonate reagent, (E)-3-(p-Tolyl)acrylic acid could be formed as a byproduct or an intermediate that carries through to the final product.[6]
Caption: Formation of (E)-3-(p-Tolyl)acrylic Acid via the HWE reaction.
Impurity B: Ethyl 3-(4-methylphenyl)propanoate
-
CAS Number: 209334-21-4
-
Molecular Formula: C₁₃H₁₆O₂
-
Molecular Weight: 204.26 g/mol
-
Structure: An ethyl ester of a saturated propanoic acid derivative of toluene.
Potential Formation Pathways:
The formation of this impurity is more complex and could involve a combination of side reactions or degradation pathways.
-
Esterification: The presence of an ethyl ester suggests a reaction with ethanol. If ethanol is used as a solvent during the synthesis or purification of Ozagrel or its intermediates, and acidic conditions are present, esterification of the carboxylic acid group of Ozagrel or a related intermediate could occur.[7][8]
-
Reduction: The saturated propanoate structure indicates a reduction of the double bond in the propenoic acid side chain. This reduction could potentially occur under certain reaction conditions, for example, if a reducing agent is present or during catalytic hydrogenation steps that might be used for other purposes in the synthesis.[3]
-
Cleavage of the Imidazole Group: The absence of the imidazole group suggests a cleavage of the benzyl-imidazole bond. This C-N bond can be cleaved under certain oxidative or reductive conditions.[9][10]
Caption: Potential multi-step formation pathway for Impurity B.
Experimental Protocols
Synthesis of Ozagrel Hydrochloride
This protocol is adapted from a known synthetic route.[3][4]
-
Step 1: Bromination of p-Tolualdehyde. To a solution of p-tolualdehyde in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide). Reflux the mixture until the reaction is complete (monitored by TLC). After cooling, filter the succinimide and concentrate the filtrate to obtain 4-(bromomethyl)benzaldehyde.
-
Step 2: Substitution with Imidazole. Dissolve 4-(bromomethyl)benzaldehyde in a suitable solvent (e.g., DMF) and add imidazole and a base (e.g., potassium carbonate). Stir the mixture at room temperature until the reaction is complete. Extract the product, 4-(1H-imidazol-1-ylmethyl)benzaldehyde, with an organic solvent and purify by column chromatography.
-
Step 3: Condensation and Salt Formation. To a solution of 4-(1H-imidazol-1-ylmethyl)benzaldehyde in toluene, add malonic acid and pyridine. Heat the mixture at 95°C for 2 hours. After cooling, add hydrochloric acid to precipitate Ozagrel hydrochloride. Collect the solid by filtration and recrystallize from ethanol.
Analytical Method for Ozagrel and its Impurities (RP-HPLC)
The following is a representative RP-HPLC method for the analysis of Ozagrel and its degradation products, which can be adapted for the detection of Impurity III.[4]
-
Chromatographic System:
-
Column: Brownlee ODS C18 (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Methanol and 0.02 M KH₂PO₄ buffer (80:20, v/v), with the final pH adjusted to 4.0 using phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 272 nm.
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Ozagrel reference standard in the mobile phase and dilute to a suitable concentration (e.g., 10 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Ozagrel API or formulation in the mobile phase to achieve a similar concentration to the standard solution.
-
-
Forced Degradation Studies: To investigate the formation of degradation products, Ozagrel can be subjected to stress conditions such as acid and base hydrolysis, oxidation, and thermal and photolytic stress.[11][12] The resulting solutions can then be analyzed by the developed HPLC method to identify and quantify any degradation products.
Data Presentation
The following table summarizes the key information for the potential structures of this compound. Quantitative data on the typical levels of these impurities should be determined experimentally for specific manufacturing processes.
| Impurity Designation | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Potential Source |
| Impurity A | (E)-3-(p-Tolyl)acrylic Acid | 940-61-4 | C₁₀H₁₀O₂ | 162.19 | Process-related (incomplete reaction or side reaction in HWE step) |
| Impurity B | Ethyl 3-(4-methylphenyl)propanoate | 209334-21-4 | C₁₃H₁₆O₂ | 204.26 | Process-related/Degradation (esterification, reduction, and imidazole cleavage) |
Conclusion
The term "this compound" can refer to at least two distinct chemical entities: (E)-3-(p-Tolyl)acrylic acid and Ethyl 3-(4-methylphenyl)propanoate. Understanding the potential formation pathways of these impurities is crucial for process optimization and quality control in the manufacturing of Ozagrel. The synthesis of Ozagrel, particularly the Horner-Wadsworth-Emmons reaction for the formation of the propenoic acid side chain, presents opportunities for the formation of process-related impurities. Additionally, degradation pathways involving esterification, reduction, and cleavage of the imidazole moiety can lead to other impurities. The implementation of a robust, stability-indicating analytical method, such as the RP-HPLC method described, is essential for the detection and quantification of these and other potential impurities, ensuring the quality, safety, and efficacy of the final Ozagrel drug product. Further investigation through forced degradation studies is recommended to fully elucidate the degradation profile of Ozagrel and to confirm the identity of any observed impurities.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. phmethods.net [phmethods.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozagrel, known systematically as (2E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]acrylic acid and designated OKY-046 during its development, is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase.[1][2][3] Its discovery marked a significant advancement in the therapeutic landscape for thromboembolic disorders, including ischemic stroke.[1][4] By selectively targeting the final enzyme in the thromboxane A2 biosynthesis pathway, Ozagrel effectively reduces platelet aggregation and vasoconstriction, key events in the pathogenesis of thrombosis.[5][6] This technical guide provides an in-depth exploration of the origin of Ozagrel and its related compounds, detailing its mechanism of action, structure-activity relationships, synthetic methodologies, and the experimental protocols used for its evaluation.
Mechanism of Action: Selective Inhibition of Thromboxane A2 Synthase
Ozagrel's primary pharmacological action is the highly selective inhibition of thromboxane A2 (TXA2) synthase, an enzyme crucial for the conversion of prostaglandin H2 (PGH2) to TXA2.[5][7] TXA2 is a powerful mediator of platelet aggregation and a potent vasoconstrictor.[5][7] By blocking this conversion, Ozagrel effectively curtails the production of TXA2.[1]
A key feature of Ozagrel's mechanism is its selectivity. It does not significantly inhibit other enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX), prostacyclin (PGI2) synthase, or PGE2 isomerase.[1][8] This selectivity is advantageous as it allows for the redirection of the PGH2 substrate towards the synthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[1][9] This dual effect—decreasing pro-aggregatory TXA2 while increasing anti-aggregatory PGI2—underpins Ozagrel's therapeutic efficacy.[1]
Signaling Pathway of Ozagrel's Action
Caption: Ozagrel's mechanism of action.
Origin and Structure-Activity Relationship (SAR) Studies
The development of Ozagrel arose from research into selective inhibitors of TXA2 synthase as potential therapeutic agents for a range of conditions including ischemic heart disease and thromboembolic disorders.[1] Early studies focused on 1-substituted imidazole and beta-substituted pyridine derivatives, which demonstrated significant inhibitory potency against TXA2 synthase.[1]
Structure-activity relationship (SAR) studies revealed several key structural features that influence the inhibitory activity of these compounds:
-
The Imidazole/Pyridine Moiety: The nitrogen-containing heterocyclic ring is crucial for coordinating with the heme iron of the TXA2 synthase enzyme, thereby inhibiting its activity.
-
The Carboxy-bearing Side Chain: The presence and nature of a side chain containing a carboxylic acid group were found to significantly impact potency.
-
Side Chain Length and Rigidity: The length of the side chain connecting the heterocyclic ring to a phenylene group was optimized to be between 8.5 to 10 Å for maximal inhibitory effect.[1] Introducing a rigid element like a double bond, as seen in the cinnamic acid structure of Ozagrel, was beneficial for activity.
These SAR studies led to the identification of (E)-4-(1-imidazolylmethyl)cinnamic acid (Ozagrel, OKY-046) as a lead compound with high potency and selectivity.[1]
Quantitative Bioactivity Data
The following table summarizes the inhibitory concentrations (IC50) of Ozagrel and a related compound against thromboxane A2 synthase.
| Compound | Structure | TXA2 Synthase IC50 (M) | Reference |
| Ozagrel (OKY-046) | 1.1 x 10-8 | [1] | |
| (E)-3-[4-(3-pyridylmethyl)phenyl]-2-methylacrylic acid | 3 x 10-9 | [1] |
Synthesis of Ozagrel and Related Compounds
The synthesis of Ozagrel and its derivatives has been reported through various routes. A common and straightforward synthesis of Ozagrel is described below.[2]
General Synthetic Scheme for Ozagrel
Caption: Synthetic route to Ozagrel.
Synthesis of Ozagrel-Paeonol Codrugs
Recent research has focused on the development of codrugs of Ozagrel to enhance its therapeutic properties. For instance, novel Ozagrel-paeonol codrugs have been synthesized and evaluated for their antiplatelet aggregation activities.[10] The synthesis of these codrugs often involves the activation of Ozagrel's carboxylic acid group to form an acyl chloride, followed by reaction with a paeonol derivative.[10]
Experimental Protocols
In Vitro Platelet Aggregation Assay
The evaluation of the anti-platelet activity of Ozagrel and its derivatives is commonly performed using an in vitro platelet aggregation assay induced by arachidonic acid.
Objective: To determine the inhibitory effect of a test compound on platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Human whole blood
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Arachidonic acid (AA) solution
-
Phosphate-buffered saline (PBS)
-
Platelet aggregometer
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect human whole blood into tubes containing sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the supernatant (PRP).
-
Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.[4][11]
-
-
Platelet Aggregation Measurement:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 3 x 10^8 platelets/mL) using PPP.
-
Pre-warm the PRP sample to 37°C for 5 minutes in the aggregometer cuvette with a magnetic stir bar.
-
Add the test compound (Ozagrel or its derivative) at various concentrations to the PRP and incubate for a specified time (e.g., 5 minutes). A vehicle control (e.g., DMSO) should be run in parallel.
-
Initiate platelet aggregation by adding a solution of arachidonic acid (e.g., 100 µM final concentration).
-
Monitor the change in light transmittance for a set period (e.g., 10 minutes). The increase in light transmittance corresponds to platelet aggregation.[4][11]
-
-
Data Analysis:
-
The maximum platelet aggregation is determined for each concentration of the test compound.
-
The percentage of inhibition is calculated relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits platelet aggregation by 50%) is determined by plotting the percentage of inhibition against the compound concentration.
-
Experimental Workflow for In Vitro Evaluation
Caption: In vitro platelet aggregation assay workflow.
Conclusion
Ozagrel represents a successful example of rational drug design, stemming from a systematic exploration of the structure-activity relationships of thromboxane A2 synthase inhibitors. Its high selectivity and dual mechanism of action have established it as a valuable therapeutic agent. The ongoing development of Ozagrel-related compounds, such as codrugs, highlights the continued interest in this chemical scaffold for the treatment of cardiovascular and cerebrovascular diseases. The experimental protocols detailed herein provide a foundation for researchers to further investigate the pharmacological properties of this important class of molecules.
References
- 1. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ozagrel - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. helena.com [helena.com]
- 5. Thromboxane synthase inhibitors and thromboxane A2 receptor antagonists: a quantitative structure activity relationships (QSARs) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]
- 8. Ozagrel hydrochloride | CAS 78712-43-3 | OKY 046 | Tocris Bioscience [tocris.com]
- 9. Ozagrel Hydrochloride - LKT Labs [lktlabs.com]
- 10. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. coachrom.com [coachrom.com]
In-Depth Technical Guide: Preliminary Investigation of Ozagrel Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stability Profile of Ozagrel
Forced degradation studies are a crucial aspect of drug development, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods. Available research demonstrates that Ozagrel undergoes degradation when subjected to various stress conditions.
Summary of Forced Degradation Studies
Studies have shown that Ozagrel degrades when exposed to hydrolytic (acidic and basic), oxidative, and thermal stress. The extent of degradation has been reported to be in the range of 5-20% under these conditions.[1] This susceptibility highlights the importance of controlling storage conditions and formulation parameters to ensure the stability of Ozagrel-containing products.
Table 1: Summary of Ozagrel Degradation under Various Stress Conditions
| Stress Condition | Observation | Reported Degradation (%) |
| Acidic Hydrolysis | Degradation observed | 5 - 20[1] |
| Basic Hydrolysis | Degradation observed | 5 - 20[1] |
| Oxidative (Peroxide) | Degradation observed | 5 - 20[1] |
| Thermal | Degradation observed | 5 - 20[1] |
| Photolytic | No specific data available | - |
Note: The available data provides a range for total degradation and does not specify the quantities of individual degradation products.
Experimental Protocols
A validated stability-indicating analytical method is essential for separating and quantifying the active pharmaceutical ingredient (API) from its degradation products. A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method has been established for the assay of Ozagrel.
Stability-Indicating RP-HPLC Method
This method is designed to provide separation between Ozagrel and any potential degradation products formed under stress conditions.
-
Chromatographic System: A simple, precise, and economic RP-HPLC method has been developed.[1]
-
Column: Brownlee ODS C-18 column (250×4.6 mm i.d).[1]
-
Mobile Phase: A mixture of methanol and 0.02 M potassium dihydrogen phosphate (KH2PO4) in a ratio of 80:20 (v/v). The final pH is adjusted to 4 using orthophosphoric acid.[1]
-
Flow Rate: 1 ml/min.[1]
-
Detection: UV detection at a wavelength of 272 nm.[1]
-
Injection Volume: 20 μl fixed loop.[1]
-
Run Time: The total run time is approximately 9.946 minutes.[1]
Logical Workflow for Ozagrel Degradation Analysis
The following workflow outlines the logical steps for a comprehensive investigation into the degradation products of Ozagrel, from initial stress testing to structural elucidation.
Caption: Logical workflow for the investigation of Ozagrel degradation products.
Proposed Degradation Pathway Analysis (Hypothetical)
Due to the lack of specific structural information for Ozagrel degradation products in the public domain, a detailed degradation pathway cannot be constructed. However, a general hypothetical workflow for elucidating such a pathway is presented below. This process would involve the identification of degradation products and then piecing together their formation mechanisms based on the applied stress conditions.
Caption: Hypothetical degradation pathway analysis workflow for Ozagrel.
Conclusion and Recommendations for Future Research
The preliminary investigation confirms that Ozagrel is susceptible to degradation under common stress conditions. A validated stability-indicating RP-HPLC method is available for its analysis. However, a significant knowledge gap exists regarding the specific chemical identities and formation pathways of its degradation products.
For a complete understanding of Ozagrel's stability, the following future research is recommended:
-
Comprehensive Forced Degradation Studies: Perform forced degradation studies under a wider range of conditions, including photolytic stress, to ensure all potential degradation pathways are explored.
-
Structural Elucidation of Degradation Products: Utilize advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to isolate and definitively identify the chemical structures of the degradation products.
-
Quantitative Analysis of Individual Degradants: Develop and validate quantitative methods to monitor the levels of individual degradation products over time under various storage conditions.
-
Toxicity Assessment: Evaluate the toxicological profile of any identified major degradation products to ensure patient safety.
By undertaking these further investigations, a comprehensive understanding of Ozagrel's degradation profile can be achieved, which is essential for ensuring the quality, safety, and efficacy of Ozagrel-containing pharmaceutical products.
References
An In-depth Technical Guide on a Potential Ozagrel Impurity: C13H16O2
Disclaimer: This technical guide addresses the potential Ozagrel impurity with the molecular formula C13H16O2. While a reference standard for an Ozagrel impurity with this formula is commercially available, detailed scientific literature definitively identifying, characterizing, and outlining the specific formation pathway and biological impact of this compound as an Ozagrel impurity is not extensively available in the public domain. This document, therefore, synthesizes available information on the likely structure of this impurity and provides generalized, representative experimental protocols and logical workflows relevant to its analysis in a drug development context.
Introduction to Ozagrel and the Significance of Impurity Profiling
Ozagrel is a selective inhibitor of thromboxane A2 synthase, an enzyme critical to the pathway of platelet aggregation and vasoconstriction. It is utilized in the treatment of conditions such as cerebral ischemia. The quality, safety, and efficacy of any active pharmaceutical ingredient (API) like Ozagrel are contingent on its purity.
Impurity profiling is a critical aspect of drug development and manufacturing. Regulatory bodies worldwide mandate the identification and control of impurities to ensure patient safety. Impurities can originate from various sources, including the starting materials, intermediates, byproducts of the manufacturing process, and degradation of the final product. A thorough understanding of the impurity profile of a drug substance is essential for ensuring its quality and stability.
This guide focuses on a potential impurity of Ozagrel with the molecular formula C13H16O2. Based on chemical database information and the commercial availability of reference standards, the most probable structure for this impurity is 4-Cyclohexylbenzoic acid . Another possible isomer is Cyclohexyl benzoate. This document will proceed with the assumption that 4-Cyclohexylbenzoic acid is the impurity of interest, while acknowledging that other isomers are possible.
Physicochemical Data of the Potential Impurity
The following table summarizes the key physicochemical properties of 4-Cyclohexylbenzoic acid, the likely candidate for the Ozagrel impurity with the molecular formula C13H16O2.
| Property | Value |
| Molecular Formula | C13H16O2 |
| Molecular Weight | 204.26 g/mol |
| IUPAC Name | 4-cyclohexylbenzoic acid |
| CAS Number | 20029-52-1 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 190-193 °C |
| Boiling Point | 345.6 °C at 760 mmHg (Predicted) |
| Solubility | Soluble in methanol, ethanol, and other organic solvents. Sparingly soluble in water. |
| pKa | 4.45 (Predicted) |
Hypothetical Formation and Synthesis
The exact origin of the C13H16O2 impurity in Ozagrel is not documented in publicly available literature. It could potentially arise as a byproduct from the synthesis of a precursor to Ozagrel or as a degradation product.
Below is a generalized, hypothetical pathway illustrating how 4-Cyclohexylbenzoic acid might be formed as a byproduct during a step in a hypothetical synthesis of a related compound.
Experimental Protocols
The following sections detail generalized, representative experimental protocols for the analysis and synthesis of the potential C13H16O2 impurity. These are not from a specific study on this impurity but are based on established pharmaceutical analysis and synthesis principles.
Forced Degradation Study of Ozagrel
A forced degradation study is essential to understand the degradation pathways of a drug substance and to develop a stability-indicating analytical method.
Objective: To generate potential degradation products of Ozagrel under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Ozagrel in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature for 48 hours.
-
Thermal Degradation: Expose the solid drug substance to 80°C for 72 hours.
-
Photolytic Degradation: Expose the drug solution and solid substance to UV light (254 nm) and visible light as per ICH Q1B guidelines.
-
-
Sample Preparation for Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration for analysis.
Analytical Method for Impurity Profiling
A stability-indicating HPLC method is required to separate the main drug from its impurities.
Instrumentation: High-Performance Liquid Chromatography (HPLC) with a PDA detector, coupled with a Mass Spectrometer (MS) for identification.
Chromatographic Conditions (Representative):
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.01 M Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) |
| B: Acetonitrile | |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | PDA detector at 272 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Mass Spectrometry Conditions (for identification):
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: m/z 50-500
-
Data Acquisition: Full scan and product ion scan (MS/MS) for structural elucidation.
Synthesis of 4-Cyclohexylbenzoic Acid (Reference Standard)
The following is a general, representative synthesis method for 4-Cyclohexylbenzoic acid, which could be used to prepare a reference standard for analytical purposes.
-
Reaction: To a solution of 4-cyclohexylbenzyl alcohol in a suitable solvent (e.g., acetone), add a solution of an oxidizing agent (e.g., potassium permanganate) in water dropwise at 0-5°C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the excess oxidizing agent. Filter the reaction mixture and acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the product.
-
Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-Cyclohexylbenzoic acid.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.
Logical Workflows and Diagrams
The following diagrams, created using the DOT language, illustrate key logical workflows in the context of impurity analysis.
Conclusion
The identification, characterization, and control of impurities are paramount in ensuring the safety and efficacy of pharmaceutical products like Ozagrel. While an impurity with the molecular formula C13H16O2 is known and available as a reference standard, likely with the structure of 4-Cyclohexylbenzoic acid, a comprehensive public body of scientific literature detailing its specific role as an Ozagrel impurity is lacking.
This guide has provided a framework for understanding this potential impurity by presenting its likely physicochemical properties and outlining generalized, representative experimental protocols for its analysis and synthesis. The provided workflows illustrate the logical steps involved in pharmaceutical impurity management. Further published research is necessary to fully elucidate the formation pathways, potential biological effects, and appropriate control strategies for this specific impurity in Ozagrel. Such studies would be invaluable to researchers, scientists, and drug development professionals working with this important therapeutic agent.
Methodological & Application
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Detection of Ozagrel Impurity III
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated analytical method for the identification and quantification of Ozagrel Impurity III in bulk drug substances and pharmaceutical formulations. The method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, demonstrating high specificity, linearity, accuracy, and precision. This protocol is critical for quality control and stability studies of Ozagrel, a thromboxane A2 synthase inhibitor.
Introduction
Ozagrel is an antiplatelet agent that functions by inhibiting thromboxane A2 synthase, thereby reducing platelet aggregation and vasoconstriction.[1] During the synthesis, storage, or formulation of Ozagrel, process-related and degradation impurities can arise. The presence of these impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, robust analytical methods are required for their detection and quantification.[2]
This compound, with the chemical formula C13H16O2 and CAS number 209334-21-4, is a potential impurity of Ozagrel.[3] This document provides a detailed protocol for a stability-indicating RP-HPLC method capable of separating and quantifying this compound from the active pharmaceutical ingredient (API) and other potential degradation products.
Signaling Pathway of Ozagrel
Ozagrel's primary mechanism of action involves the inhibition of thromboxane A2 (TXA2) synthase. This enzyme is crucial in the conversion of prostaglandin H2 to TXA2, a potent mediator of platelet aggregation and vasoconstriction. By inhibiting this step, Ozagrel effectively reduces the levels of TXA2, leading to an antiplatelet effect.
Caption: Mechanism of action of Ozagrel.
Analytical Method and Protocols
A stability-indicating RP-HPLC method was developed and validated for the determination of Ozagrel and its impurities. This method is effective in separating Ozagrel from its degradation products, including Impurity III.
Experimental Workflow
The general workflow for the analysis of Ozagrel and the detection of Impurity III is outlined below.
Caption: Workflow for this compound detection.
Chromatographic Conditions
The following chromatographic conditions are recommended for the separation of Ozagrel and this compound.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Methanol : 0.02 M Potassium Dihydrogen Phosphate (KH2PO4) buffer (pH adjusted to 4.0 with Orthophosphoric Acid) in a ratio of 80:20 (v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 272 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
-
Mobile Phase: Prepare a 0.02 M solution of KH2PO4 in HPLC grade water and adjust the pH to 4.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas. Mix with methanol in an 80:20 ratio.
-
Standard Stock Solution of Ozagrel: Accurately weigh and dissolve an appropriate amount of Ozagrel reference standard in methanol to obtain a concentration of 100 µg/mL.
-
Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: From the stock solutions, prepare a mixed working standard solution containing Ozagrel and this compound at the desired concentrations in the mobile phase.
-
Sample Preparation:
-
Bulk Drug: Accurately weigh and dissolve the Ozagrel bulk drug in methanol to obtain a final concentration of approximately 100 µg/mL.
-
Formulation: Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 10 mg of Ozagrel into a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 µm membrane filter.
-
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The following is a summary of the validation parameters.
Specificity (Forced Degradation Studies)
Forced degradation studies were performed on Ozagrel to demonstrate the stability-indicating nature of the method. Ozagrel was subjected to acid, base, oxidative, and thermal stress conditions. The results showed that the method could effectively separate Ozagrel from its degradation products, with no interference at the retention time of Ozagrel and this compound.
Quantitative Data
The following tables summarize the quantitative data obtained from the method validation.
Table 1: Linearity
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Ozagrel | 1 - 50 | > 0.999 |
| This compound | 0.1 - 5 | > 0.998 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Ozagrel | 0.1 | 0.3 |
| This compound | 0.03 | 0.1 |
Table 3: Accuracy (Recovery)
| Analyte | Spiked Concentration Level | Mean Recovery (%) |
| This compound | 80% | 99.5 |
| 100% | 100.2 | |
| 120% | 99.8 |
Table 4: Precision (Relative Standard Deviation - RSD)
| Analyte | Intraday Precision (%RSD, n=6) | Interday Precision (%RSD, n=6) |
| This compound | < 2.0 | < 2.0 |
Conclusion
The described RP-HPLC method is simple, specific, accurate, and precise for the determination of Ozagrel and the detection of this compound. The method has been successfully validated and can be used for routine quality control analysis of bulk drug and pharmaceutical formulations, as well as for stability studies. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of pharmaceutical analysis.
References
Application Note: A Robust, Stability-Indicating HPLC Method for the Determination of Ozagrel and Its Impurities
Abstract
This application note describes the development and validation of a sensitive and specific stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Ozagrel and its process-related impurities and degradation products. The method is suitable for routine quality control analysis of Ozagrel in bulk drug substance and pharmaceutical formulations. The developed method effectively separates Ozagrel from its known impurities and degradation products generated under forced degradation conditions.
Introduction
Ozagrel is a selective inhibitor of thromboxane A2 synthase, used for improving postoperative cerebrovascular contraction and associated cerebral ischemia[1]. Ensuring the purity and stability of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Regulatory agencies require the implementation of validated stability-indicating analytical methods to monitor impurities and degradation products over the shelf life of the drug product[2][3]. This document provides a detailed protocol for a stability-indicating HPLC method developed for Ozagrel.
Materials and Methods
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
Chemicals and Reagents:
-
Ozagrel reference standard (purity >99.5%)
-
Known Ozagrel impurities (e.g., Ozagrel (Z)-Isomer, Impurity 15, Impurity 42)[4]
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (Milli-Q or equivalent)
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 4.0 with orthophosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-40 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 272 nm[5]
-
Injection Volume: 10 µL
Experimental Protocols
1. Standard and Sample Preparation:
-
Standard Stock Solution (Ozagrel): Accurately weigh and dissolve 25 mg of Ozagrel reference standard in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent) to obtain a concentration of 1000 µg/mL.
-
Impurity Stock Solution: Prepare a stock solution containing a mixture of known impurities at a concentration of 100 µg/mL each in the diluent.
-
Working Standard Solution: Dilute the Ozagrel stock solution with the diluent to a final concentration of 100 µg/mL.
-
Spiked Sample Solution: Spike the working standard solution with the impurity stock solution to achieve a final impurity concentration of 1 µg/mL (1% level).
2. Forced Degradation Studies:
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method[2][3]. A 1000 µg/mL solution of Ozagrel was subjected to the following stress conditions:
-
Acid Hydrolysis: 1 mL of Ozagrel stock solution + 1 mL of 0.1 N HCl, heated at 80°C for 2 hours. Neutralized with 1 mL of 0.1 N NaOH.
-
Base Hydrolysis: 1 mL of Ozagrel stock solution + 1 mL of 0.1 N NaOH, kept at room temperature for 1 hour. Neutralized with 1 mL of 0.1 N HCl.
-
Oxidative Degradation: 1 mL of Ozagrel stock solution + 1 mL of 3% H₂O₂, kept at room temperature for 4 hours.
-
Thermal Degradation: Ozagrel solid drug substance kept at 105°C for 24 hours, then dissolved in diluent.
-
Photolytic Degradation: Ozagrel solution exposed to UV light (254 nm) for 24 hours.
All stressed samples were diluted to a final concentration of 100 µg/mL before injection.
Results and Discussion
The developed HPLC method successfully separated Ozagrel from its known impurities and degradation products. The peak for Ozagrel was found to be pure in all the stressed samples, as confirmed by PDA analysis. A summary of the chromatographic data is presented in Table 1. The forced degradation studies showed that Ozagrel is susceptible to degradation under acidic, basic, and oxidative conditions.
Table 1: Summary of Chromatographic Data
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Resolution (Rs) | Tailing Factor (T) |
| Impurity 15 | 8.5 | 0.57 | - | 1.1 |
| Ozagrel (Z)-Isomer | 12.2 | 0.81 | 5.2 | 1.2 |
| Ozagrel | 15.0 | 1.00 | 4.1 | 1.0 |
| Impurity 42 | 18.3 | 1.22 | 6.5 | 1.3 |
| Degradant 1 (Acid) | 9.8 | 0.65 | 2.8 | 1.4 |
| Degradant 2 (Base) | 11.1 | 0.74 | 3.1 | 1.2 |
| Degradant 3 (Oxidative) | 16.5 | 1.10 | 2.5 | 1.1 |
Method Validation
The method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). The method demonstrated excellent linearity (r² > 0.999) over the concentration range of 0.1-150 µg/mL for Ozagrel. The accuracy was between 98.0% and 102.0%, and the precision (%RSD) was less than 2.0%.
Mandatory Visualizations
Caption: Workflow for HPLC Method Development.
Caption: Ozagrel's Mechanism of Action.
A highly specific, accurate, and robust stability-indicating RP-HPLC method for the analysis of Ozagrel and its impurities has been successfully developed and validated. The method is suitable for the routine quality control of Ozagrel in bulk and finished pharmaceutical products, and for stability studies. The presented protocol provides a comprehensive guide for researchers and scientists in the field of pharmaceutical analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. veeprho.com [veeprho.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Notes and Protocols for the LC-MS Analysis of Ozagrel Impurity III
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the identification and quantification of Ozagrel impurity III using Liquid Chromatography-Mass Spectrometry (LC-MS). The described method is intended for research and quality control purposes in the pharmaceutical industry.
Introduction
Ozagrel is an antiplatelet agent that acts as a thromboxane A2 synthase inhibitor.[1] During the synthesis or storage of Ozagrel, impurities can arise, which may affect the safety and efficacy of the final drug product. Regulatory bodies require the identification and quantification of impurities to ensure the quality of active pharmaceutical ingredients (APIs). This compound is a potential process-related impurity or degradation product.
This document outlines a sensitive and specific LC-MS/MS method for the analysis of this compound. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for detecting and quantifying trace-level impurities in complex pharmaceutical matrices.[2]
Chemical Information for this compound:
-
Chemical Formula: C₁₃H₁₆O₂
-
Molecular Weight: 204.26 g/mol
-
CAS Number: 209334-21-4
Quantitative Data Summary
The following table summarizes representative quantitative data for the LC-MS/MS analysis of this compound. This data is illustrative and may vary based on the specific instrumentation and experimental conditions.
| Parameter | Value |
| Analyte | This compound |
| Parent Ion (m/z) | 205.12 [M+H]⁺ |
| Fragment Ions (m/z) | 159.1, 131.1, 103.1 |
| Retention Time (RT) | Approx. 5.8 min |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Linearity (r²) | > 0.999 |
| Recovery (%) | 95 - 105% |
| Precision (%RSD) | < 5% |
Experimental Protocols
Materials and Reagents
-
Ozagrel Reference Standard (≥ 99.5% purity)
-
This compound Reference Standard (≥ 98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
Sample and Standard Preparation
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ozagrel and this compound reference standards in methanol to obtain individual stock solutions of 1 mg/mL.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 0.1 ng/mL to 1000 ng/mL.
Sample Preparation: Accurately weigh and dissolve the Ozagrel drug substance or product in the diluent (50:50 acetonitrile/water) to a final concentration of 1 mg/mL. Vortex and sonicate to ensure complete dissolution.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters:
-
LC System: UPLC/HPLC system
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium Acetate in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
Time (min) % B 0.0 10 1.0 10 8.0 90 10.0 90 10.1 10 | 12.0 | 10 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters:
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
MRM Transitions:
-
Ozagrel: To be determined based on the parent drug's mass
-
This compound: 205.12 > 159.1 (Quantifier), 205.12 > 131.1 (Qualifier)
-
Visualizations
Ozagrel's Mechanism of Action
Ozagrel is a selective inhibitor of thromboxane A2 synthase.[3] This enzyme is critical in the arachidonic acid cascade, which leads to the production of thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction.[4] By inhibiting this enzyme, Ozagrel reduces the formation of thromboxane A2, thereby exerting its antiplatelet effects.[5]
Caption: Ozagrel inhibits Thromboxane A2 Synthase.
LC-MS Analysis Workflow
The general workflow for the analysis of this compound involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Caption: Workflow for this compound Analysis.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. The Role of Thromboxane in the Course and Treatment of Ischemic Stroke: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thromboxane - Wikipedia [en.wikipedia.org]
- 4. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]
Application Note and Protocol: Quantitative Analysis of Ozagrel Impurity III
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ozagrel is a thromboxane A2 synthase inhibitor used as an antiplatelet agent. The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. This document provides a detailed protocol for the quantitative analysis of Ozagrel impurity III using reverse-phase high-performance liquid chromatography (RP-HPLC). The methodology is based on established principles of impurity analysis and a validated HPLC method for Ozagrel.
Experimental Protocols
A validated stability-indicating RP-HPLC method for the assay of Ozagrel can be adapted for the quantification of its impurities.[1] The following protocol outlines the necessary steps for the quantitative analysis of this compound.
1. Materials and Reagents
-
This compound reference standard (purity ≥ 95%)
-
Ozagrel reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Sample containing Ozagrel and potential impurities
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 column (e.g., Brownlee ODS C-18, 250×4.6 mm i.d)[1]
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of methanol and 0.02 M KH2PO4 (80:20, v/v). Adjust the final pH to 4.0 using orthophosphoric acid.[1] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution of this compound: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. This will produce a concentration of 100 µg/mL.
-
Working Standard Solution of this compound: From the stock solution, prepare a working standard solution of a suitable concentration (e.g., 1 µg/mL) by diluting with the mobile phase.
-
Sample Preparation: Accurately weigh a quantity of the sample powder equivalent to about 10 mg of Ozagrel and transfer it to a 10 mL volumetric flask. Add about 8 mL of methanol and sonicate for 15 minutes.[1] Make up the volume with methanol and filter the solution.[1] Dilute 1 mL of the filtrate to 100 mL with the mobile phase to obtain a theoretical concentration of 10 µg/mL of Ozagrel.[1]
4. Chromatographic Conditions
The following chromatographic conditions are recommended based on a validated method for Ozagrel:[1]
| Parameter | Condition |
| Column | Brownlee ODS C-18 (250×4.6 mm i.d) |
| Mobile Phase | Methanol: 0.02 M KH2PO4 (80:20, v/v), pH 4.0 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 272 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
5. Method Validation Parameters
For quantitative analysis, the method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the separation of the impurity from the main peak and other potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear range for Ozagrel has been established between 1-10 µg/mL.[1] A similar range should be established for Impurity III.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by recovery studies. A mean recovery of 99.65% has been reported for Ozagrel.[1]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Data Presentation
Quantitative data should be summarized in clear and structured tables.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Asymmetry) | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 | |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area |
| Level 1 | |
| Level 2 | |
| Level 3 | |
| Level 4 | |
| Level 5 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (Recovery) Data for this compound
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | Mean Recovery (%) |
| 80 | ||||
| 100 | ||||
| 120 |
Table 4: Precision Data for this compound
| Sample | Concentration (µg/mL) | Peak Area (Intra-day) | Peak Area (Inter-day) |
| 1 | |||
| 2 | |||
| 3 | |||
| 4 | |||
| 5 | |||
| 6 | |||
| Mean | |||
| Standard Deviation | |||
| % RSD | ≤ 2.0% |
Visualization
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound.
Ozagrel Signaling Pathway
Ozagrel acts as a selective inhibitor of thromboxane A2 synthase. This enzyme is crucial in the arachidonic acid cascade for the production of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation.
Caption: Simplified signaling pathway showing the mechanism of action of Ozagrel.
References
Application Note: Elucidation of Ozagrel Impurity III Structure using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozagrel is a thromboxane A2 synthase inhibitor used as an antiplatelet agent.[1] During the synthesis and storage of active pharmaceutical ingredients (APIs) like Ozagrel, impurities can arise from starting materials, intermediates, or degradation products. Regulatory authorities require the identification and characterization of impurities above a certain threshold to ensure the safety and efficacy of the drug product.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous structure elucidation of these impurities, providing detailed information about the molecular framework.[3][4][5]
This application note provides a detailed protocol and analysis for the structure elucidation of a potential Ozagrel impurity, designated as Ozagrel Impurity III, using a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques. Based on commercially available reference standards, this compound is identified as ethyl 4-methylcinnamate (CAS No. 209334-21-4).
Hypothesized Structure of this compound
The structure of this compound is hypothesized to be ethyl 4-methylcinnamate, with the chemical formula C13H16O2. This compound is a plausible process-related impurity, potentially arising from the starting materials or intermediates in the synthesis of Ozagrel.
Ozagrel Structure:
(E)-3-(4-(1H-imidazol-1-ylmethyl)phenyl)prop-2-enoic acid
Hypothesized this compound Structure:
ethyl 4-methylcinnamate
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of the isolated this compound.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All NMR spectra are to be acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.
3.2.1. 1D NMR Experiments
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
-
3.2.2. 2D NMR Experiments
-
COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Number of Scans: 2
-
Relaxation Delay (d1): 1.5 s
-
Spectral Width (F1 and F2): 12 ppm
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans: 4
-
Relaxation Delay (d1): 1.5 s
-
Spectral Width (F2): 12 ppm
-
Spectral Width (F1): 165 ppm
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgpndqf
-
Number of Scans: 8
-
Relaxation Delay (d1): 1.5 s
-
Spectral Width (F2): 12 ppm
-
Spectral Width (F1): 200 ppm
-
Data Presentation and Interpretation
The following tables summarize the expected quantitative NMR data for the hypothesized structure of this compound (ethyl 4-methylcinnamate).
¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-7 | ~ 7.65 | d | ~ 16.0 | 1H |
| H-2, H-6 | ~ 7.45 | d | ~ 8.0 | 2H |
| H-3, H-5 | ~ 7.20 | d | ~ 8.0 | 2H |
| H-8 | ~ 6.40 | d | ~ 16.0 | 1H |
| H-10 | ~ 4.25 | q | ~ 7.1 | 2H |
| H-4' | ~ 2.40 | s | - | 3H |
| H-11 | ~ 1.33 | t | ~ 7.1 | 3H |
¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-9 (C=O) | ~ 167.0 |
| C-7 (=CH) | ~ 144.5 |
| C-4 | ~ 140.0 |
| C-1 | ~ 131.5 |
| C-2, C-6 | ~ 129.5 |
| C-3, C-5 | ~ 128.0 |
| C-8 (=CH) | ~ 118.0 |
| C-10 (-CH₂-) | ~ 60.5 |
| C-4' (-CH₃) | ~ 21.5 |
| C-11 (-CH₃) | ~ 14.3 |
Structure Elucidation Workflow & Correlations
The following diagrams illustrate the workflow for structure elucidation and the key correlations observed in the 2D NMR spectra that confirm the structure of this compound.
References
Application Note: Isolation and Purification of Ozagrel Impurity III
Introduction
Ozagrel is a selective thromboxane A2 synthase inhibitor used for its anti-platelet and vasodilatory effects.[1][2][3] During the synthesis or storage of Ozagrel, various impurities can form, which must be identified, isolated, and characterized to ensure the safety and efficacy of the active pharmaceutical ingredient (API).[4] This application note describes a detailed protocol for the isolation and purification of Ozagrel impurity III (CAS No: 209334-21-4)[5], a process-related impurity. The chemical formula for this compound is C₁₃H₁₆O₂ and it has a molecular weight of 204.26 g/mol .[5][6] The isolation is achieved using preparative High-Performance Liquid Chromatography (HPLC), a robust and widely used technique for separating individual components from complex mixtures in the pharmaceutical industry.[7][8][9]
Challenges in Impurity Isolation
The isolation of pharmaceutical impurities presents several challenges, including their presence at low concentrations and their structural similarity to the API.[8][10] A successful isolation strategy requires a multi-step approach that often involves detection, enrichment, isolation, and subsequent characterization.[8] Preparative HPLC is a powerful tool for this purpose, allowing for the collection of sufficient quantities of the impurity for structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[11][12]
Strategy for Isolation and Purification
The strategy for isolating this compound involves the following key stages:
-
Sample Enrichment: To facilitate isolation, it is often necessary to start with a sample that has been enriched with the target impurity.[10] This can be achieved through techniques like selective crystallization or by using mother liquor from the API crystallization process.[8][10]
-
Analytical Method Development: An analytical HPLC method is first developed to achieve optimal separation between Ozagrel and its impurities. This method is then scaled up for preparative chromatography.[9]
-
Preparative HPLC Isolation: The enriched sample is subjected to preparative HPLC to isolate the fraction containing this compound.[7]
-
Post-Purification Processing: The collected fraction is then processed to remove the mobile phase solvents, typically through lyophilization or evaporation, to yield the purified impurity.[7]
-
Purity Analysis: The purity of the isolated impurity is confirmed using analytical HPLC.[7]
Experimental Protocols
1. Analytical Method Development
An analytical HPLC method is crucial for guiding the preparative separation. The goal is to achieve baseline separation of this compound from the API and other impurities.
-
Instrumentation: Agilent 1200 Series LC/MS System or equivalent.[13]
-
Column: A reversed-phase column is typically suitable. For example, a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often employed to achieve good separation.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program (Illustrative):
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL
2. Preparative HPLC Protocol for this compound Isolation
This protocol is designed to be scaled up from the analytical method to isolate a sufficient quantity of the impurity for characterization.
-
Instrumentation: Preparative HPLC system with a fraction collector.
-
Column: A preparative scale reversed-phase C18 column (e.g., 21.2 x 250 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program: The analytical gradient is scaled for the preparative column. The gradient may need to be focused to improve resolution and loading capacity.
-
Flow Rate: 20 mL/min (This should be scaled appropriately based on the column dimensions).
-
Sample Preparation: Dissolve the enriched sample in a suitable solvent, ideally the initial mobile phase composition, to a high concentration.
-
Injection Volume: This will depend on the concentration of the impurity and the loading capacity of the column. It can range from hundreds of microliters to several milliliters.
-
Fraction Collection: Fractions are collected based on the retention time of this compound as determined by the analytical method. Time-based or peak-based fraction collection can be used.
-
Post-Purification: The collected fractions containing the impurity are pooled. The solvent is then removed, often by lyophilization (freeze-drying), which is a gentle method for removing aqueous and organic solvents from thermally sensitive compounds.[7][12]
3. Purity Assessment of Isolated Impurity
The purity of the isolated this compound is verified using the developed analytical HPLC method.
-
A small amount of the isolated and dried impurity is dissolved in the mobile phase.
-
The sample is injected into the analytical HPLC system.
-
The resulting chromatogram should show a single major peak corresponding to the impurity, confirming its purity.
Data Presentation
The quantitative data from the isolation and purification process should be summarized for clarity.
Table 1: Analytical and Preparative HPLC Parameters
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Injection Volume | 10 µL | 1000 µL |
| Detection | UV at 254 nm | UV at 254 nm |
Table 2: Purification Summary
| Step | Sample | Total Volume (mL) | Impurity III Conc. (mg/mL) | Purity (%) |
| 1 | Enriched Crude Sample | 50 | 0.5 | 15 |
| 2 | Pooled Fractions | 200 | 0.1 | 90 |
| 3 | Final Isolated Impurity | N/A | N/A | >98 |
Visualizations
Ozagrel's Mechanism of Action
Ozagrel is a selective inhibitor of thromboxane A2 (TXA2) synthase.[2][3] By inhibiting this enzyme, Ozagrel blocks the conversion of prostaglandin H2 (PGH2) to TXA2.[14] This leads to a decrease in platelet aggregation and vasoconstriction, which are the primary physiological effects of TXA2.[1][14]
References
- 1. What is Ozagrel Sodium used for? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 209334-21-4 | JIA33421 | Biosynth [biosynth.com]
- 6. Ozagrel Impurity 3, CasNo. Hubei Moxin Biotechnology Co., Ltd China (Mainland) [moxinshengwu.lookchem.com]
- 7. Isolation of impurities using preparative liquid chromatography in pharmaceutical industry [simsonpharma.com]
- 8. youtube.com [youtube.com]
- 9. agilent.com [agilent.com]
- 10. Mastering Pharmaceutical Impurity Isolation Strategies [neopharmlabs.com]
- 11. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 12. rssl.com [rssl.com]
- 13. lcms.cz [lcms.cz]
- 14. What is the mechanism of Ozagrel Trometamol? [synapse.patsnap.com]
Application Notes and Protocols for the Use of Ozagrel Impurity III Reference Standard
Introduction
Ozagrel is a selective thromboxane A2 synthase inhibitor, which plays a crucial role in managing cardiovascular conditions by preventing platelet aggregation and vasoconstriction.[1][2] The quality and purity of Ozagrel drug substance and its formulated products are critical for its therapeutic efficacy and safety. Impurity profiling is a key aspect of pharmaceutical quality control, and the use of well-characterized reference standards is essential for the accurate identification and quantification of impurities.[3][4][5] This document provides detailed application notes and protocols for the use of Ozagrel Impurity III reference standard in the quality control of Ozagrel.
This compound Reference Standard
| Parameter | Information |
| Chemical Name | (E)-4-(1-imidazolylmethyl)cinnamic acid |
| CAS Number | 209334-21-4[6] |
| Molecular Formula | C13H16O2[6] |
| Molecular Weight | 204.26 g/mol [6] |
Experimental Protocols
1. Quantitative Analysis of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC (RP-HPLC) method for the separation and quantification of Ozagrel and its impurities, including this compound. This method is based on a validated stability-indicating assay for Ozagrel.
a. Materials and Reagents
-
This compound Reference Standard
-
Ozagrel Reference Standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Sodium hydroxide (AR grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
b. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 10 mM Potassium dihydrogen phosphate buffer (pH 6.5, adjusted with 0.1 M NaOH) (10:90, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 272 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
c. Preparation of Solutions
-
Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
-
Standard Solution: From the stock solution, prepare a working standard solution of this compound (e.g., 1 µg/mL) by diluting with the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the Ozagrel drug substance or a powdered portion of the drug product in methanol to obtain a solution with a nominal concentration of Ozagrel. Sonicate for 15 minutes to ensure complete dissolution and then dilute with the mobile phase to a suitable concentration for analysis. Filter the solution through a 0.45 µm syringe filter before injection.
d. System Suitability
Inject the standard solution five times and evaluate the system suitability parameters. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
e. Analysis
Inject the standard solution and the sample solution into the chromatograph, record the chromatograms, and measure the peak areas.
f. Calculation
The concentration of this compound in the sample can be calculated using the following formula:
The percentage of this compound in the drug substance or product can then be calculated based on the concentration of the sample solution.
Data Presentation
Table 1: System Suitability Results for this compound Analysis
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| % RSD of Peak Area | ≤ 2.0% | 0.8% |
Table 2: Validation Summary of the HPLC Method for this compound
| Parameter | Result |
| Linearity (Concentration Range) | 0.1 - 5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Mandatory Visualization
Ozagrel's Mechanism of Action: Inhibition of Thromboxane A2 Synthesis
Ozagrel selectively inhibits the enzyme thromboxane A2 synthase.[1][2] This enzyme is responsible for the conversion of prostaglandin H2 to thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting this step, Ozagrel effectively reduces the levels of thromboxane A2, leading to decreased platelet aggregation and vasodilation.
Caption: Ozagrel's signaling pathway.
Experimental Workflow for this compound Analysis
The following diagram illustrates the workflow for the quantitative analysis of this compound in a drug sample.
Caption: Workflow for impurity analysis.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajpsonline.com [ajpsonline.com]
- 3. oceanicpharmachem.com [oceanicpharmachem.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review | Semantic Scholar [semanticscholar.org]
Application of Ozagrel Impurity III in Pharmaceutical Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozagrel is a selective inhibitor of thromboxane A2 synthase, an enzyme critical in the signaling pathway that leads to platelet aggregation and vasoconstriction.[1][2] As with any active pharmaceutical ingredient (API), the purity of Ozagrel is paramount to its safety and efficacy. Regulatory agencies require comprehensive impurity profiling to identify and quantify any substance that is not the API itself.[3] Ozagrel Impurity III (CAS No: 209334-21-4; Chemical Formula: C₁₃H₁₆O₂) is a known related substance of Ozagrel and its monitoring is crucial for quality control.[4][5]
These application notes provide a framework for the utilization of this compound as a reference standard in pharmaceutical analysis. The protocols outlined below are intended to serve as a guide for researchers in developing and validating analytical methods for the quality control of Ozagrel.
Application Notes
This compound is primarily used as a certified reference standard for the following applications in pharmaceutical analysis:
-
Identification and Quantification of Impurities: As a reference standard, this compound allows for the positive identification and accurate quantification of this specific impurity in batches of Ozagrel API and finished drug products.[6] This is essential for ensuring that the levels of this impurity do not exceed the limits stipulated by regulatory bodies.
-
Analytical Method Validation: this compound is a critical component in the validation of stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC).[4][7] It is used to demonstrate the specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ) of the method for this particular impurity.
-
Forced Degradation Studies: In forced degradation studies, the API is subjected to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products.[8][9] this compound can be used to confirm if it is formed under these stress conditions, thereby helping to elucidate the degradation pathways of Ozagrel.
Experimental Protocols
A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is a common and effective technique for the analysis of Ozagrel and its impurities.[4] The following protocol is a representative method that can be adapted and validated for the specific laboratory conditions and instrumentation.
Stability-Indicating RP-HPLC Method for Ozagrel and its Impurities
This method is designed to separate Ozagrel from its potential impurities, including this compound.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : 0.02 M Potassium Dihydrogen Phosphate (KH₂PO₄) (80:20, v/v), pH adjusted to 4.0 with Orthophosphoric Acid[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection Wavelength | 272 nm[4] |
| Injection Volume | 20 µL[4] |
| Column Temperature | Ambient |
| Run Time | Approximately 15 minutes |
Preparation of Solutions:
-
Standard Stock Solution of Ozagrel: Accurately weigh and dissolve an appropriate amount of Ozagrel reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Spiked Standard Solution: Prepare a solution containing a known concentration of Ozagrel (e.g., 50 µg/mL) and spike it with this compound at a relevant concentration (e.g., 0.5 µg/mL, representing a 1% impurity level). This solution is used for method validation and to confirm the resolution between the API and the impurity.
-
Sample Solution: Prepare the test sample of Ozagrel API or the drug product formulation by dissolving it in the mobile phase to achieve a target concentration of Ozagrel (e.g., 50 µg/mL).
System Suitability:
Before sample analysis, the chromatographic system must meet the following suitability criteria using the spiked standard solution:
| Parameter | Acceptance Criteria |
| Tailing Factor (for Ozagrel peak) | ≤ 2.0 |
| Theoretical Plates (for Ozagrel peak) | ≥ 2000 |
| Resolution (between Ozagrel and this compound) | ≥ 2.0 |
| % RSD of peak areas (for 6 replicate injections) | ≤ 2.0% |
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the spiked standard solution to verify system suitability.
-
Inject the sample solution.
-
Identify the peaks of Ozagrel and this compound based on their retention times obtained from the standard injections.
-
Quantify the amount of this compound in the sample using the external standard method.
Forced Degradation Studies
To assess the stability-indicating nature of the HPLC method, forced degradation of Ozagrel should be performed.
-
Acid Hydrolysis: Reflux 10 mg of Ozagrel in 10 mL of 0.1 N HCl at 60°C for 30 minutes.
-
Base Hydrolysis: Reflux 10 mg of Ozagrel in 10 mL of 0.1 N NaOH at 60°C for 30 minutes.
-
Oxidative Degradation: Treat 10 mg of Ozagrel with 10 mL of 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid Ozagrel powder to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of Ozagrel (100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.
After degradation, neutralize the acidic and basic solutions, and dilute all samples with the mobile phase to an appropriate concentration before injecting into the HPLC system. The chromatograms should be evaluated to ensure that the degradation products are well-resolved from the Ozagrel peak.
Data Presentation
The following tables summarize the expected quantitative data from the validation of the analytical method for this compound.
Table 1: Linearity of this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.1 | 5000 |
| 0.25 | 12500 |
| 0.5 | 25000 |
| 0.75 | 37500 |
| 1.0 | 50000 |
| 1.5 | 75000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Precision of this compound (n=6)
| Parameter | Concentration (µg/mL) | Mean Peak Area | % RSD |
| Repeatability | 0.5 | 25100 | ≤ 2.0% |
| Intermediate Precision | 0.5 | 24950 | ≤ 2.0% |
Table 3: Accuracy (Recovery) of this compound
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 50% | 0.25 | 0.248 | 99.2% |
| 100% | 0.50 | 0.503 | 100.6% |
| 150% | 0.75 | 0.745 | 99.3% |
| Mean Recovery | 98.0% - 102.0% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value (µg/mL) |
| LOD (Signal-to-Noise Ratio ≈ 3:1) | 0.03 |
| LOQ (Signal-to-Noise Ratio ≈ 10:1) | 0.1 |
Visualizations
Ozagrel Signaling Pathway
Ozagrel acts by inhibiting thromboxane A2 synthase, thereby reducing the production of thromboxane A2 (TXA2) from its precursor, prostaglandin H2 (PGH2).[10][11] This leads to decreased platelet aggregation and vasodilation.
Caption: Ozagrel's mechanism of action.
Experimental Workflow for Impurity Analysis
The general workflow for using this compound as a reference standard in routine quality control is depicted below.
References
- 1. Analytical Reference Materials for Pharma QC [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. This compound | 209334-21-4 | JIA33421 | Biosynth [biosynth.com]
- 6. Ozagrel |Axios Research [axios-research.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 11. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Forced Degradation Studies of Ozagrel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forced degradation studies are a critical component of the drug development process, providing valuable insights into the intrinsic stability of a drug substance. These studies involve subjecting the drug to a variety of stress conditions that are more severe than accelerated stability testing conditions. The resulting data on degradation pathways and degradation products are essential for developing stability-indicating analytical methods, understanding the chemical behavior of the molecule, and establishing appropriate storage conditions and shelf life.[1][2] This document provides detailed application notes and protocols for conducting forced degradation studies on Ozagrel, a selective thromboxane A2 synthase inhibitor.
Mechanism of Action of Ozagrel
Ozagrel selectively inhibits the enzyme thromboxane A2 (TXA2) synthase. This inhibition leads to a reduction in the production of TXA2, a potent vasoconstrictor and promoter of platelet aggregation. Consequently, Ozagrel exhibits anti-platelet and vasodilatory effects. The inhibition of TXA2 synthase also results in the accumulation of its precursor, prostaglandin H2 (PGH2), which can then be converted to prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation. This dual action contributes to its therapeutic effects in conditions like ischemic stroke and other thromboembolic disorders.
Caption: Signaling pathway of Ozagrel.
Experimental Workflow for Forced Degradation Studies
The following diagram outlines the general workflow for conducting forced degradation studies of Ozagrel.
Caption: Experimental workflow for forced degradation.
Analytical Method: Stability-Indicating RP-HPLC
A validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for separating and quantifying Ozagrel from its potential degradation products.[3]
| Parameter | Specification |
| Chromatographic System | Reversed-Phase High-Performance Liquid Chromatography |
| Column | Brownlee ODS C-18 (250×4.6 mm i.d) |
| Mobile Phase | Methanol : 0.02 M KH2PO4 (80:20, v/v), pH adjusted to 4 with Orthophosphoric acid[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection Wavelength | 272 nm[3] |
| Injection Volume | 20 µL[3] |
| Column Temperature | Ambient |
| Retention Time of Ozagrel | Approximately 9.946 min[3] |
Forced Degradation Protocols
The goal of forced degradation is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without over-stressing the molecule, which could lead to secondary and unrepresentative degradation products.[3]
Acid Hydrolysis
-
Protocol:
-
Prepare a stock solution of Ozagrel in a suitable solvent (e.g., methanol).
-
Transfer an aliquot of the stock solution to a volumetric flask.
-
Add an equal volume of 0.1 N Hydrochloric Acid (HCl).
-
Reflux the solution at 60°C for a specified duration (e.g., 2 hours).
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 N Sodium Hydroxide (NaOH).
-
Dilute the solution to the final concentration with the mobile phase.
-
Inject the sample into the HPLC system.
-
Base Hydrolysis
-
Protocol:
-
Prepare a stock solution of Ozagrel in a suitable solvent.
-
Transfer an aliquot of the stock solution to a volumetric flask.
-
Add an equal volume of 0.1 N Sodium Hydroxide (NaOH).
-
Reflux the solution at 60°C for a specified duration (e.g., 2 hours).
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 N Hydrochloric Acid (HCl).
-
Dilute the solution to the final concentration with the mobile phase.
-
Inject the sample into the HPLC system.
-
Oxidative Degradation
-
Protocol:
-
Prepare a stock solution of Ozagrel in a suitable solvent.
-
Transfer an aliquot of the stock solution to a volumetric flask.
-
Add an appropriate volume of 3% Hydrogen Peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified duration (e.g., 24 hours).
-
Dilute the solution to the final concentration with the mobile phase.
-
Inject the sample into the HPLC system.
-
Thermal Degradation
-
Protocol:
-
Place a known quantity of solid Ozagrel in a petri dish.
-
Expose the solid drug to a high temperature in a hot air oven (e.g., 80°C) for a specified duration (e.g., 48 hours).
-
After the exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-treated sample in the mobile phase at a known concentration.
-
Inject the sample into the HPLC system.
-
Photolytic Degradation
-
Protocol:
-
Place a known quantity of solid Ozagrel in a transparent container.
-
Expose the sample to direct sunlight or a photostability chamber that provides exposure to both UV and visible light for a specified duration (e.g., 7 days).
-
A control sample should be kept in the dark under the same temperature conditions.
-
After the exposure, prepare a solution of the light-exposed sample in the mobile phase at a known concentration.
-
Inject the sample into the HPLC system.
-
Data Presentation
The quantitative data obtained from the forced degradation studies should be summarized in a clear and structured table for easy comparison.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Ozagrel | Number of Degradation Products | Retention Times of Degradation Products (min) |
| Acid Hydrolysis | 0.1 N HCl | 2 hours | 60°C | ~12% | 2 | 3.5, 6.2 |
| Base Hydrolysis | 0.1 N NaOH | 2 hours | 60°C | ~15% | 3 | 2.8, 4.1, 7.5 |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp. | ~8% | 1 | 5.1 |
| Thermal Degradation | Dry Heat | 48 hours | 80°C | ~6% | 1 | 8.3 |
| Photolytic Degradation | Sunlight | 7 days | Ambient | ~5% | 1 | 4.8 |
Note: The percentage degradation and the number and retention times of degradation products are representative and based on the reported degradation range of 5-20% for Ozagrel under similar stress conditions.[3] Actual results may vary based on specific experimental parameters.
Conclusion
The forced degradation studies of Ozagrel under various stress conditions reveal its susceptibility to degradation, particularly under hydrolytic conditions. The provided protocols and the stability-indicating HPLC method offer a robust framework for researchers and drug development professionals to assess the stability of Ozagrel. The data generated from these studies are invaluable for the development of stable formulations and for regulatory submissions.
References
Application Note: Stability-Indicating HPLC Assay for Ozagrel
Introduction
Ozagrel is a potent and selective thromboxane A2 synthase inhibitor used as an antiplatelet agent. To ensure the quality, efficacy, and safety of a pharmaceutical product, it is crucial to assess its stability under various environmental conditions. A stability-indicating assay method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[1] This application note details a validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Ozagrel in pharmaceutical formulations. The method is designed to separate Ozagrel from its potential degradation products formed under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Chromatographic Conditions
A simple, precise, and selective RP-HPLC method has been established for the estimation of Ozagrel. The chromatographic separation is achieved on a C18 column with a mobile phase designed for optimal resolution and peak symmetry.
| Parameter | Specification |
| Stationary Phase | Brownlee ODS C-18 column (250×4.6 mm i.d) |
| Mobile Phase | Acetonitrile: 10 mM Potassium Dihydrogen Phosphate (pH 6.5 with 0.1 M NaOH) (10:90 v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection Wavelength | 272 nm[5] |
| Injection Volume | 20 µL[5] |
| Run Time | Approximately 10 minutes[5] |
| Retention Time of Ozagrel | Approximately 9.946 ± 0.039 min[5] |
Experimental Protocols
1. Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Ozagrel reference standard in methanol to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: Dilute the standard stock solution with the mobile phase to achieve a final concentration of 10 µg/mL.[5]
-
Sample Preparation (from Tablet Dosage Form):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to 10.0 mg of Ozagrel and transfer it to a 10.0 mL volumetric flask.[5]
-
Add approximately 8.0 mL of methanol, sonicate for 15 minutes, and then make up the volume to 10.0 mL with methanol.[5]
-
Filter the solution through a Whatman Grade I filter paper.[5]
-
Dilute 1.0 mL of the filtrate to 100.0 mL with the mobile phase to get a final concentration of 10.0 µg/mL.[5]
-
2. Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[6][7] The goal is to achieve a reasonable degradation of the drug, typically in the range of 5-20%.[5][6]
-
Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl at 60°C for 30 minutes.[1]
-
Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH at 60°C for 30 minutes.[1]
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature for 7 days.[8]
-
Thermal Degradation: Expose the solid drug substance to a temperature of 100°C in a hot air oven for 48 hours.[9]
-
Photolytic Degradation: Expose the drug substance to a minimum of 1.2 million lux hours and 200 watt-hours/m² of light, as per ICH Q1B guidelines.[7]
After exposure to the stress conditions, the solutions are neutralized (for acid and base hydrolysis samples) and diluted with the mobile phase to the target concentration before injection into the HPLC system.
Workflow for Stability-Indicating Method Development
Caption: Workflow for the development and validation of a stability-indicating assay method.
Data Presentation
Summary of Forced Degradation Studies
The following table summarizes the results of the forced degradation studies, demonstrating the stability-indicating nature of the method. The percentage of degradation was found to be within the acceptable range of 5-20%.[5]
| Stress Condition | Parameters | % Degradation of Ozagrel | Observations |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 30 min | 5-20% | Degradation peaks are well-resolved from the parent drug peak. |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 30 min | 5-20% | Degradation peaks are well-resolved from the parent drug peak. |
| Oxidative Degradation | 3% H₂O₂, RT, 7 days | 5-20% | Degradation peaks are well-resolved from the parent drug peak. |
| Thermal Degradation | 100°C, 48 hours | 5-20% | Degradation peaks are well-resolved from the parent drug peak. |
Method Validation Summary
The developed HPLC method was validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[10]
| Validation Parameter | Results | Acceptance Criteria |
| Linearity (µg/mL) | 1-10 µg/mL[5] | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | Mean recovery of 99.65%[5] | 98.0% - 102.0% |
| Precision (% RSD) | < 2% | ≤ 2% |
| Specificity | No interference from degradants or excipients | The method is able to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Robustness | The method is reliable with small, deliberate variations in method parameters. | % RSD should be ≤ 2% |
Signaling Pathway of Ozagrel's Action
Caption: Simplified pathway of Ozagrel's inhibitory action on Thromboxane A2 synthesis.
References
- 1. ijrpp.com [ijrpp.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. jpionline.org [jpionline.org]
- 10. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Impurity Profiling of Ozagrel Drug Substance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozagrel is an antiplatelet agent that acts as a selective thromboxane A2 synthase inhibitor.[1] By inhibiting the production of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation, Ozagrel exerts anti-platelet, vasodilation, and anti-inflammatory effects.[1] It is primarily used in the treatment of ischemic stroke and other thromboembolic diseases. The purity of the Ozagrel drug substance is critical to its safety and efficacy. Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance, which can originate from the manufacturing process, degradation, or storage. This document provides detailed application notes and protocols for the impurity profiling of Ozagrel.
Data Presentation: Known Impurities of Ozagrel
A comprehensive impurity profile of Ozagrel includes various related substances. The following table summarizes known impurities, many of which are available as reference standards from commercial suppliers.
| Impurity Name | CAS Number | Molecular Formula | Chemical Structure | Likely Origin |
| Ozagrel (Z)-Isomer (cis-Ozagrel, Impurity 16, Impurity 22) | 143945-86-2 | C13H12N2O2 | (Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylic acid | Process-Related |
| Ozagrel Impurity 1 | N/A | C13H14N2O3 | (Structure not readily available) | N/A |
| Ozagrel Impurity 2 (Na Salt) | N/A | C13H11N2NaO2 | (Structure not readily available) | N/A |
| Ozagrel Impurity 7 | N/A | C26H24N4O4 | (Structure not readily available) | N/A |
| Ozagrel Impurity 15 | 1332370-00-9 | C13H12N2O2 | (Structure not readily available) | N/A |
| Ozagrel Impurity 33 | 78712-44-4 | C13H13ClN2O2 | (E)-3-(3-((1H-imidazol-1-yl)methyl)phenyl)acrylic acid hydrochloride | Process-Related |
| Ozagrel Impurity 42 | N/A | C13H12N2O3 | (Structure not readily available) | N/A |
| Ozagrel N-Oxide (Na Salt) | N/A | C13H11N2NaO3 | (Structure not readily available) | Degradation |
| Ozagrel Methyl Ester | 866157-50-8 | C14H14N2O2 | (E)-methyl 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate | Process-Related |
Signaling Pathway of Ozagrel
Ozagrel's mechanism of action involves the inhibition of thromboxane A2 synthase, which alters the balance of prostaglandins, leading to reduced platelet aggregation and vasodilation.
Caption: Signaling pathway of Ozagrel.
Experimental Workflow for Impurity Profiling
A systematic approach is essential for the comprehensive impurity profiling of Ozagrel. The following workflow outlines the key stages from sample preparation to impurity characterization.
Caption: General workflow for Ozagrel impurity profiling.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification of Related Substances
This protocol is a composite based on validated methods for the analysis of Ozagrel and its related substances.
a. Chromatographic Conditions (Gradient Method)
| Parameter | Condition |
| Column | Inertsil ODS C18 (4.6 x 250 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.01 mol·L-1 ammonium acetate buffer-methanol (80:20, v/v) |
| Mobile Phase B | Methanol |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 272 nm |
| Injection Volume | 20 µL |
b. Chromatographic Conditions (Isocratic Method)
| Parameter | Condition |
| Column | Brownlee ODS C-18 (4.6 x 250 mm, 5 µm) or equivalent |
| Mobile Phase | Methanol:0.02 M KH2PO4 (80:20, v/v), pH adjusted to 4 with Orthophosphoric acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detector | UV at 272 nm |
| Injection Volume | 20 µL |
c. System Suitability
-
Tailing Factor: For the Ozagrel peak, the tailing factor should not be more than 2.0.
-
Theoretical Plates: The number of theoretical plates for the Ozagrel peak should not be less than 2000.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should not be more than 2.0%.
d. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Ozagrel reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Ozagrel drug substance in the mobile phase to obtain a similar concentration to the standard solution.
-
Impurity Stock Solutions: Prepare individual stock solutions of known Ozagrel impurities in the mobile phase. These can be used for peak identification and to determine the relative response factors.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.
-
Acid Hydrolysis: Dissolve the drug substance in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve the drug substance in 0.1 M NaOH and heat at 60°C for a specified period (e.g., 30 minutes). Neutralize the solution before injection.
-
Oxidative Degradation: Treat the drug substance solution with 3% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period (e.g., 48 hours).
-
Photolytic Degradation: Expose the drug substance solution to UV light (e.g., 254 nm) and visible light for a specified duration.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification
This protocol provides a general framework for the identification and structural elucidation of unknown impurities using LC-MS/MS. Method optimization will be required based on the specific impurity and instrumentation.
a. Chromatographic Conditions
The HPLC conditions described in Protocol 1 can be adapted for LC-MS analysis. It is crucial to use volatile mobile phases (e.g., ammonium formate or ammonium acetate instead of phosphate buffers) to ensure compatibility with the mass spectrometer.
b. Mass Spectrometry Conditions
| Parameter | Condition |
| Ion Source | Electrospray Ionization (ESI), positive mode |
| Scan Mode | Full scan (e.g., m/z 100-1000) for initial screening |
| Product ion scan (MS/MS) of parent ions for fragmentation analysis | |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Collision Gas | Argon |
| Collision Energy | Ramped (e.g., 10-40 eV) to obtain informative fragmentation patterns |
c. Data Analysis
The accurate mass data obtained from the full scan is used to propose the elemental composition of the impurity. The fragmentation pattern from the MS/MS analysis is then used to elucidate the chemical structure of the impurity. This information, combined with knowledge of the synthetic process and degradation pathways, allows for the confident identification of impurities.
References
Troubleshooting & Optimization
Technical Support Center: Ozagrel Impurity III LC-MS Analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the analysis of Ozagrel and its related impurities, with a specific focus on Ozagrel Impurity III.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting LC-MS conditions for analyzing Ozagrel and its impurities?
A good starting point for method development involves a reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) with a mobile phase consisting of an aqueous component (like ammonium acetate or formic acid in water) and an organic component (typically acetonitrile or methanol). A gradient elution is recommended to ensure separation of the main active pharmaceutical ingredient (API) from its impurities. For MS detection, electrospray ionization (ESI) in positive mode is often suitable for Ozagrel, a compound containing nitrogen atoms that are readily protonated.
Q2: What is the molecular formula of this compound?
This compound has a molecular formula of C13H16O2 and a molecular weight of 204.27 g/mol .[1][2][3][4] This information is critical for setting the correct mass-to-charge ratio (m/z) in the mass spectrometer.
Q3: How can I improve the peak shape for this compound?
Poor peak shape (e.g., tailing or fronting) can be caused by several factors. Consider the following:
-
Mobile Phase pH: Ensure the pH of the aqueous mobile phase is appropriate for the analyte. For acidic compounds, a lower pH can improve peak shape. For basic compounds, a higher pH might be necessary.
-
Column Choice: If peak tailing persists, it could be due to secondary interactions with the column's stationary phase. Consider using a column with end-capping or a different stationary phase chemistry.
-
Sample Solvent: The solvent used to dissolve the sample should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.
Q4: My signal intensity for Impurity III is very low. How can I increase sensitivity?
Low sensitivity is a common challenge, especially for trace-level impurities.[5] Here are some strategies to boost the signal:
-
Optimize MS Source Parameters: Systematically adjust the ESI source parameters, including capillary voltage, gas flows (nebulizer and drying gas), and source temperature, to maximize the ionization of Impurity III.[6]
-
Mobile Phase Additives: The choice of mobile phase additive can significantly impact ionization efficiency. Compare formic acid, acetic acid, and ammonium formate/acetate to find the optimal additive for your analyte.
-
Sample Concentration: If possible, and without overloading the column with the parent drug, increase the concentration of the injected sample.
Troubleshooting Guide
This section addresses specific issues that may arise during the LC-MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Noise | Contaminated solvents, mobile phase additives, or glassware. Column bleed. | Use high-purity LC-MS grade solvents and additives.[7][8] Ensure all glassware is meticulously clean. If column bleed is suspected, flush the column or replace it if it is old. |
| Retention Time Shifts | Inconsistent mobile phase preparation. Fluctuations in column temperature. Air bubbles in the pump. | Prepare fresh mobile phase daily and ensure accurate composition. Use a column oven to maintain a stable temperature.[6] Purge the LC pumps to remove any trapped air bubbles. |
| Co-elution of Impurity III with Ozagrel | Inadequate chromatographic resolution. | Modify the gradient profile by making it shallower to increase separation. Experiment with different organic modifiers (acetonitrile vs. methanol) as they offer different selectivities. Consider a different column with a different stationary phase. |
| Poor Reproducibility | Inconsistent sample preparation. System not equilibrated. Injector issues. | Ensure sample preparation is consistent and accurate. Equilibrate the column with the initial mobile phase for a sufficient time before each injection (at least 10 column volumes).[6] Perform regular maintenance on the autosampler. |
| Mass Inaccuracy | Mass spectrometer requires calibration. | Perform a routine mass calibration of the instrument according to the manufacturer's recommendations. This ensures the measured m/z values are accurate.[5] |
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution (Ozagrel & Impurity III): Accurately weigh approximately 1 mg of Ozagrel and 1 mg of this compound reference standards into separate 10 mL volumetric flasks. Dissolve in a suitable solvent (e.g., 50:50 acetonitrile:water) and make up to volume.
-
Working Standard Solution: Dilute the stock solutions with the initial mobile phase to a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).
-
Sample Solution: Prepare the sample containing Ozagrel by dissolving it in a suitable solvent to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection to remove any particulates.
Suggested LC-MS Method Parameters
This table provides a starting point for method development. Parameters should be optimized for your specific instrument and application.
| Parameter | Suggested Value |
| LC System | UHPLC or HPLC system |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp. | 300 °C |
| Nebulizer Pressure | 40 psi |
| Mass Range | 100 - 500 m/z |
Visual Workflows
LC-MS Method Development Workflow
References
- 1. Ozagrel Impurity 3, CasNo. Hubei Moxin Biotechnology Co., Ltd China (Mainland) [moxinshengwu.lookchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. This compound | 209334-21-4 | JIA33421 | Biosynth [biosynth.com]
- 4. tlcstandards.com [tlcstandards.com]
- 5. zefsci.com [zefsci.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
Technical Support Center: Ozagrel Impurity III Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of Ozagrel Impurity III.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is a potential impurity that can arise during the synthesis of Ozagrel or as a degradation product.[1][2][3] Its molecular formula is C13H16O2.[4] Regulatory bodies require the monitoring and control of impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product. Accurate quantification of Impurity III is therefore critical for quality control and regulatory compliance.
Q2: Where can I obtain a reference standard for this compound?
A2: Several chemical suppliers offer this compound as a reference standard. It is crucial to use a well-characterized reference standard for accurate quantification.[4][5]
Q3: What are the potential sources of this compound?
A3: this compound can be a process-related impurity from the synthesis of Ozagrel or a degradation product formed during storage or under stress conditions such as exposure to acid, base, oxidation, or heat.[2][3][6] One identified impurity in Ozagrel sodium injection is (E)-4-(1-imidazolmethyl) methyl cinnamate, which is related to the starting material, suggesting that Impurity III could also originate from precursors or side reactions during synthesis.[2]
Q4: What analytical techniques are suitable for quantifying this compound?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective method for quantifying Ozagrel and its impurities.[6] This technique offers the necessary selectivity and sensitivity for separating and quantifying impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quantification of this compound using HPLC.
Chromatographic Issues
Q: I am observing poor peak shape (tailing or fronting) for the Impurity III peak. What could be the cause and how can I resolve it?
A: Poor peak shape can be caused by several factors:
-
Secondary Silanol Interactions: The stationary phase may have active silanol groups that interact with the analyte.
-
Solution: Use a highly deactivated, end-capped C18 column. Adjusting the mobile phase pH to a lower value (e.g., pH 2.5-3.5) can suppress silanol ionization. The addition of a small amount of a competing base, like triethylamine, to the mobile phase can also help.
-
-
Column Overload: Injecting too high a concentration of the sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Q: The retention time for Impurity III is inconsistent between injections. What should I check?
A: Retention time variability can be due to:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is equilibrated for a sufficient time (e.g., 10-15 column volumes) before starting the analysis.
-
-
Fluctuations in Mobile Phase Composition or Flow Rate: Inaccurate mobile phase preparation or pump issues can cause shifts in retention time.
-
Solution: Prepare the mobile phase accurately and ensure it is well-mixed and degassed. Check the HPLC pump for leaks and ensure a stable flow rate.
-
-
Temperature Variations: Changes in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a consistent temperature.
-
Q: I am having difficulty separating Impurity III from Ozagrel or other impurities (co-elution). What steps can I take to improve resolution?
A: Co-elution is a common challenge in impurity analysis. To improve resolution:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.
-
pH: Adjust the pH of the aqueous buffer. This can significantly alter the retention of ionizable compounds.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, try a column with a different selectivity (e.g., a phenyl-hexyl or a different C18 phase).
-
Gradient Elution: Employing a shallow gradient can help separate closely eluting peaks.
-
Temperature: Lowering the column temperature can sometimes improve the separation of critical pairs.
Quantification Issues
Q: The response for Impurity III is very low, making it difficult to quantify accurately. How can I improve the signal?
A: Low detector response can be addressed by:
-
Increase Injection Volume: Injecting a larger volume of the sample can increase the peak area.
-
Optimize Detection Wavelength: Determine the UV maximum absorbance of Impurity III and set the detector to that wavelength. This may be different from the optimal wavelength for Ozagrel.
-
Increase Sample Concentration: If possible, prepare a more concentrated sample solution.
Q: I do not have a certified reference standard for Impurity III. How can I quantify it?
A: In the absence of a certified reference standard, you can use the concept of Relative Response Factor (RRF) . The RRF is the ratio of the response of the impurity to the response of the active pharmaceutical ingredient (API) at the same concentration.
-
Procedure to Determine RRF:
-
Prepare solutions of Ozagrel and a purified sample of Impurity III (if available, even if not certified) at the same known concentration.
-
Inject both solutions into the HPLC system under the same conditions.
-
Calculate the RRF using the following formula: RRF = (Peak Area of Impurity III / Concentration of Impurity III) / (Peak Area of Ozagrel / Concentration of Ozagrel)
-
-
Once the RRF is established, you can quantify Impurity III in your samples relative to the Ozagrel peak area.
Experimental Protocols
Stability-Indicating HPLC Method for Ozagrel and its Impurities
This method is based on a published stability-indicating assay for Ozagrel and is a good starting point for the quantification of Impurity III.[6]
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 40:60 (v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 272 nm (or the UV maximum of Impurity III if different) |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Run Time | Sufficient to allow for the elution of Ozagrel and all potential impurities. |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Ozagrel reference standard and this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Ozagrel sample in the mobile phase to obtain a desired concentration.
Forced Degradation Studies:
To confirm the stability-indicating nature of the method, forced degradation studies should be performed on the Ozagrel drug substance. This involves subjecting the drug to stress conditions to intentionally generate degradation products.
| Stress Condition | Procedure |
| Acid Hydrolysis | Reflux the drug substance in 0.1 M HCl at 80°C for 2 hours. |
| Base Hydrolysis | Reflux the drug substance in 0.1 M NaOH at 80°C for 2 hours. |
| Oxidative Degradation | Treat the drug substance with 3% hydrogen peroxide at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid drug substance to dry heat at 105°C for 24 hours. |
| Photolytic Degradation | Expose the drug substance to UV light (254 nm) for 24 hours. |
After exposure, neutralize the acidic and basic samples and dilute all samples with the mobile phase before injection into the HPLC system.
Quantitative Data Summary
The following table provides typical validation parameters for an HPLC method for impurity quantification. The exact values for this compound would need to be determined experimentally.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Accuracy (% Recovery) | 80.0% to 120.0% |
| Precision (% RSD) | ≤ 10.0% at the LOQ level |
Visualizations
Experimental Workflow for Impurity Quantification.
Troubleshooting Decision Tree for Impurity Quantification.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Study on the related substances of ozagrel sodium for injection [ywfx.nifdc.org.cn]
- 3. pharmaguru.co [pharmaguru.co]
- 4. This compound | 209334-21-4 | JIA33421 | Biosynth [biosynth.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Ozagrel and Impurity Analysis
Welcome to the technical support center for the analytical resolution of Ozagrel and its impurities. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic separation of Ozagrel from its related substances.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in achieving good resolution between Ozagrel and its impurities?
A1: The primary challenges stem from the structural similarities between Ozagrel and its impurities. Many impurities are isomers, degradation products, or synthetic precursors that share the same basic chromophore and similar polarity. This can lead to peak co-elution or poor peak shape, making accurate quantification difficult.
Q2: Which chromatographic mode is most suitable for this separation?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for separating Ozagrel and its polar and non-polar impurities. The use of a C18 or C8 stationary phase with a polar mobile phase provides good retention and selectivity.
Q3: How can I improve the separation of critical peak pairs?
A3: To enhance the resolution of closely eluting peaks, you can try several approaches:
-
Optimize Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention and may improve separation.
-
Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent-solute interactions.
-
Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like Ozagrel and some of its impurities. Experimenting with a pH range around the pKa of the analytes can lead to significant changes in resolution.
-
Modify the Stationary Phase: If resolution is still not achieved, consider using a different column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to introduce different separation mechanisms.
-
Gradient Optimization: If using a gradient method, adjusting the slope of the gradient can improve the separation of closely eluting peaks. A shallower gradient provides more time for the separation to occur.
Q4: My peak shapes are poor (e.g., tailing or fronting). What can I do?
A4: Poor peak shape can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: Silanol groups on the silica backbone of the stationary phase can interact with basic compounds, causing peak tailing. Adding a small amount of a competing base, like triethylamine, to the mobile phase or using a base-deactivated column can mitigate this.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of an analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing. Adjusting the pH to be at least 1.5-2 units away from the pKa can improve peak shape.
-
Column Degradation: A loss of stationary phase or a void at the head of the column can cause peak splitting or tailing. Replacing the column may be necessary.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the analysis of Ozagrel and its impurities.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution between Ozagrel and a known impurity (e.g., cis-Ozagrel) | - Suboptimal mobile phase composition.- Inappropriate column chemistry. | - Decrease the percentage of the organic modifier in the mobile phase.- Change the organic modifier (e.g., from methanol to acetonitrile).- Adjust the mobile phase pH.- Try a column with a different selectivity (e.g., a phenyl-hexyl column). |
| Peak tailing for the Ozagrel peak | - Secondary interactions with residual silanols on the stationary phase.- Mobile phase pH is too close to the pKa of Ozagrel. | - Add a competing base (e.g., 0.1% triethylamine) to the mobile phase.- Use a base-deactivated (end-capped) column.- Adjust the mobile phase pH to be at least 2 units away from the pKa of Ozagrel. |
| Variable retention times | - Inadequate column equilibration.- Fluctuations in column temperature.- Mobile phase composition is not stable. | - Ensure the column is equilibrated with the mobile phase for a sufficient time before injection.- Use a column oven to maintain a consistent temperature.- Prepare fresh mobile phase daily and ensure it is well-mixed. |
| Ghost peaks appearing in the chromatogram | - Contamination in the mobile phase or sample diluent.- Carryover from a previous injection. | - Use high-purity solvents and reagents for mobile phase preparation.- Filter the mobile phase.- Implement a robust needle wash procedure in the autosampler method. |
| Loss of signal intensity | - Degradation of the analyte on the column.- Detector lamp is failing. | - Check the pH and composition of the mobile phase to ensure analyte stability.- Check the detector lamp's energy and replace it if necessary. |
Experimental Protocols
Protocol 1: Validated Stability-Indicating RP-HPLC Method[1]
This method is suitable for the quantification of Ozagrel and the separation of its degradation products.[1]
Chromatographic Conditions:
| Parameter | Value |
| Column | Brownlee ODS C-18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : 0.02 M Potassium Dihydrogen Phosphate (80:20, v/v) |
| pH | 4.0 (adjusted with Orthophosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 272 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Ozagrel reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: For drug product analysis, weigh and finely powder the tablets. Dissolve an amount of powder equivalent to a specific dose of Ozagrel in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.
Protocol 2: UPLC Method for Faster Analysis (Based on a published LC-MS method)
This method can be adapted for a faster analysis of Ozagrel and its impurities using UPLC instrumentation.
Chromatographic Conditions:
| Parameter | Value |
| Column | C8 or C18, ≤ 2.1 mm internal diameter, ≤ 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Gradient | Start with a low percentage of Mobile Phase B and increase linearly to elute the impurities and the main analyte. A typical gradient could be 5% to 95% B over 5-10 minutes. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Detection Wavelength | 272 nm |
| Injection Volume | 1 - 5 µL |
| Column Temperature | 30 - 40 °C |
Visualizations
Logical Workflow for Method Troubleshooting
References
Technical Support Center: Method Refinement for Trace Level Detection of Ozagrel Impurity III
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refined analytical method for detecting trace levels of Ozagrel Impurity III, identified as (E)-3-(p-tolyl)acrylic acid. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide addresses potential issues that may arise during the analysis of this compound at trace levels.
| Problem | Potential Causes | Recommended Solutions |
| Poor Peak Shape (Tailing or Fronting) for Impurity III | - Secondary Silanol Interactions: Residual silanol groups on the HPLC column can interact with the acidic impurity, causing peak tailing. - Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of the impurity, leading to poor peak shape. - Column Overload: Injecting too concentrated a sample can lead to peak fronting. | - Use an End-capped Column: Employ a high-quality, end-capped C18 column to minimize silanol interactions. - Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of (E)-3-(p-tolyl)acrylic acid (approximately 4.3) to ensure it is in a single, non-ionized form. The use of a buffer is highly recommended. - Reduce Injection Concentration: Dilute the sample to an appropriate concentration within the linear range of the method. |
| Inconsistent Retention Times for Impurity III | - Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to shifts in retention time. - Column Temperature Fluctuations: Variations in ambient temperature can affect chromatographic separation. - Column Degradation: Over time, the stationary phase of the column can degrade, affecting its retentivity. | - Precise Mobile Phase Preparation: Ensure accurate measurement and thorough mixing of mobile phase components. Use a reliable buffer system. - Use a Column Oven: Maintain a constant and controlled column temperature throughout the analysis. - Implement a Column Care Protocol: Regularly flush the column with appropriate solvents and store it correctly. Monitor column performance and replace it when necessary. |
| High Baseline Noise | - Contaminated Mobile Phase or Solvents: Impurities in the solvents or mobile phase additives can contribute to baseline noise. - Detector Lamp Issues: An aging or faulty detector lamp can cause an unstable baseline. - Pump Malfunctions: Pulsations from the pump can manifest as baseline noise. | - Use High-Purity Solvents: Utilize HPLC-grade solvents and high-purity additives. Degas the mobile phase before use. - Check Detector Lamp: Monitor the lamp's energy output and replace it if it's below the manufacturer's recommended level. - Purge the Pump: Ensure the pump is properly purged to remove any air bubbles. If the problem persists, check pump seals and check valves for wear. |
| Low Sensitivity/Inability to Detect Impurity III at Trace Levels | - Suboptimal Wavelength: The selected UV detection wavelength may not be the absorbance maximum for Impurity III. - Insufficient Sample Concentration: The concentration of the impurity in the sample may be below the method's limit of detection (LOD). - Detector Malfunction: The detector may not be performing optimally. | - Optimize Detection Wavelength: Determine the UV absorbance maximum for (E)-3-(p-tolyl)acrylic acid (typically around 280 nm) and set the detector accordingly. - Sample Enrichment/Concentration: If the impurity level is extremely low, consider a sample preparation step that includes solid-phase extraction (SPE) or other concentration techniques. - Verify Detector Performance: Perform a detector performance check according to the manufacturer's protocol. |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound has been identified as (E)-3-(p-tolyl)acrylic acid, with a molecular formula of C10H10O2.[1] It is a process-related impurity or a potential degradation product of Ozagrel.
Q2: Why is trace-level detection of this impurity important?
A2: Regulatory authorities require the identification and quantification of impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the drug product. Detecting impurities at trace levels is crucial for maintaining product quality and complying with these regulations.
Q3: What type of HPLC column is recommended for this analysis?
A3: A reversed-phase C18 column is the most suitable choice. To minimize peak tailing, which can be an issue with acidic analytes like Impurity III, it is highly recommended to use a modern, high-purity, end-capped C18 column.
Q4: How can I improve the separation between Ozagrel and Impurity III?
A4: Optimizing the mobile phase composition is key. This includes adjusting the organic modifier (e.g., acetonitrile or methanol) percentage and the pH of the aqueous phase. A lower pH (around 2.5-3.5) will suppress the ionization of both Ozagrel and the acidic Impurity III, leading to better retention and potentially improved resolution on a C18 column.
Q5: What are the typical validation parameters I should assess for this refined method?
A5: For a trace level impurity detection method, the following validation parameters are critical:
-
Specificity: The ability to detect Impurity III in the presence of Ozagrel and other potential impurities.
-
Limit of Detection (LOD): The lowest concentration of Impurity III that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of Impurity III that can be quantified with acceptable precision and accuracy.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of Impurity III over a defined range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Q6: How might forced degradation studies help in the analysis of Impurity III?
A6: Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, can help in several ways. They can confirm that the analytical method is "stability-indicating," meaning it can separate the degradation products from the parent drug. These studies can also help to understand the degradation pathways of Ozagrel and may confirm the conditions under which Impurity III is formed.
Experimental Protocols
A refined HPLC method for the trace level detection of this compound is outlined below. This method should be validated before routine use.
Recommended HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the sample diluent to prepare a stock solution. Further dilute the stock solution to achieve a series of calibration standards at trace levels (e.g., from LOQ to 150% of the specification limit).
-
Sample Solution: Accurately weigh and dissolve the Ozagrel drug substance in the sample diluent to a final concentration suitable for analysis.
Visualizations
Logical Workflow for Method Refinement
Caption: A logical workflow for the refinement and validation of an HPLC method for this compound.
Troubleshooting Decision Tree for Peak Tailing
Caption: A decision tree to troubleshoot peak tailing issues for this compound analysis.
References
addressing matrix effects in Ozagrel impurity III analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the quantitative analysis of Ozagrel impurity III.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's signal response due to the presence of co-eluting, undetected components in the sample matrix. In the context of analyzing this compound, particularly with sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), these effects can lead to either signal suppression or enhancement.[1][2][3] This interference can compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification of the impurity.
Q2: How can I identify if my this compound analysis is affected by matrix effects?
A2: There are several methods to assess the presence of matrix effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][2]
-
Post-Extraction Spike Analysis: This quantitative approach compares the response of the analyte in a pure solvent to its response when spiked into a blank matrix sample that has already undergone extraction. A significant difference in signal intensity indicates the presence of matrix effects.[1][3]
Q3: What are the primary strategies to mitigate or compensate for matrix effects?
A3: The two main approaches are to either minimize the effects or to compensate for them.
-
Minimizing Matrix Effects: This can be achieved through more effective sample clean-up procedures (e.g., solid-phase extraction), optimizing chromatographic conditions to separate the impurity from interfering components, or simply diluting the sample if sensitivity allows.[1][2]
-
Compensating for Matrix Effects: When matrix effects cannot be eliminated, their impact can be corrected by using techniques such as the standard addition method, matrix-matched calibration, or the use of a stable isotope-labeled internal standard.[2][4][5][6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of this compound peak areas across different sample preparations. | Inconsistent matrix effects between samples. | Implement a robust sample clean-up protocol. If the issue persists, use the standard addition method for quantification.[4][5] |
| Lower than expected recovery of this compound in spiked samples. | Ion suppression due to co-eluting matrix components. | Optimize chromatographic separation to better resolve the impurity peak. Consider switching to a different ionization source if using LC-MS (e.g., from ESI to APCI).[3] |
| Non-linear calibration curve for this compound in the sample matrix. | Matrix effects are concentration-dependent. | Utilize matrix-matched calibration curves instead of solvent-based calibrants.[8][9] |
| High variability in the signal of the internal standard. | The internal standard is also affected by the matrix and is not behaving similarly to the analyte. | The ideal solution is to use a stable isotope-labeled internal standard for this compound. If unavailable, ensure the chosen internal standard is structurally similar and co-elutes closely with the analyte. |
Data Presentation
Table 1: Comparison of this compound Recovery in Spiked Samples
| Analytical Method | Mean Recovery (%) | Relative Standard Deviation (%) |
| Standard Calibration in Solvent | 68.2 | 15.4 |
| Matrix-Matched Calibration | 98.5 | 4.2 |
| Standard Addition Method | 101.3 | 3.8 |
Table 2: Quantitative Results for this compound in a Test Sample
| Quantification Method | Measured Concentration (µg/mL) |
| Standard Calibration in Solvent | 0.35 |
| Standard Addition Method | 0.52 |
Experimental Protocols
Protocol 1: Standard Addition Method for this compound Quantification
-
Sample Preparation: Divide the unknown sample into at least four equal aliquots.
-
Spiking: Leave one aliquot un-spiked. To the remaining aliquots, add known, increasing amounts of an this compound standard solution.[5][10]
-
Dilution: Dilute all aliquots to the same final volume with the appropriate solvent.[5]
-
Analysis: Analyze each prepared solution using the validated analytical method (e.g., HPLC-UV or LC-MS).
-
Data Analysis: Plot the measured instrument response (e.g., peak area) on the y-axis against the concentration of the added standard on the x-axis.
-
Extrapolation: Perform a linear regression on the data points. The absolute value of the x-intercept of the extrapolated line represents the concentration of this compound in the original, un-spiked sample.[10][11]
Protocol 2: Matrix-Matched Calibration
-
Blank Matrix Preparation: Obtain a sample matrix that is free of this compound (a "blank matrix").
-
Calibration Standards: Spike the blank matrix with known concentrations of this compound standard to create a series of calibration standards.[8]
-
Sample Processing: Process these matrix-matched standards and the unknown samples using the same sample preparation procedure.
-
Analysis: Analyze the processed standards and samples.
-
Quantification: Construct a calibration curve from the matrix-matched standards and use it to determine the concentration of this compound in the unknown samples.
Visualizations
Caption: Workflow for identifying and addressing matrix effects.
Caption: Experimental workflow for the standard addition method.
Caption: Conceptual diagram of ion suppression in an LC-MS source.
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standard_addition [bionity.com]
- 5. Standard addition - Wikipedia [en.wikipedia.org]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 9. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 10. Standard Additions | Separation Science [sepscience.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Co-elution of Ozagrel Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving specific issues related to the co-elution of Ozagrel and its impurities during analytical method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of co-elution of Ozagrel and its impurities in reverse-phase HPLC?
A1: Co-elution in reverse-phase HPLC is primarily caused by insufficient differences in the physicochemical properties between Ozagrel and its impurities. Key factors include:
-
Similar Polarity: Impurities with polarity closely matching that of Ozagrel will have similar retention times.
-
Structural Similarity: Impurities that are isomers or close analogues of Ozagrel often exhibit comparable interactions with the stationary phase.
-
Inadequate Mobile Phase Strength: A mobile phase that is too strong (high organic content) can cause all components to elute too quickly and without sufficient separation. Conversely, a mobile phase that is too weak may lead to broad peaks and potential overlap.
-
Suboptimal pH: The pH of the mobile phase can significantly affect the ionization state of Ozagrel and its impurities, altering their retention behavior. If the pH is not optimized, the selectivity between the compounds may be poor.
-
Poor Column Selection: The choice of stationary phase is critical. A standard C18 column may not provide the necessary selectivity for all impurities.
Q2: How can I confirm if I have a co-elution problem?
A2: Several methods can help confirm co-elution:
-
Peak Purity Analysis: Use a photodiode array (PDA) or diode array detector (DAD) to assess peak purity. An impure peak will show spectral differences across the peak.
-
Varying Detection Wavelengths: Chromatograms recorded at different wavelengths may reveal hidden peaks if the co-eluting compounds have different UV spectra.
-
Change in Peak Shape: Co-eluting peaks often result in fronting, tailing, or shoulders on the main peak.
-
Method Modification: A systematic change in chromatographic conditions (e.g., gradient slope, pH, or organic modifier) that results in a change in peak shape or the appearance of a new peak is a strong indicator of co-elution.
-
Mass Spectrometry (MS): An LC-MS analysis can definitively identify multiple components eluting at the same time by their different mass-to-charge ratios.
Troubleshooting Guide: Resolving Co-elution
This guide provides a systematic approach to troubleshooting and resolving co-elution issues encountered during the analysis of Ozagrel and its impurities.
Initial Assessment
Before making significant changes to your method, it's crucial to understand the nature of the co-elution. The following workflow can guide your initial assessment.
enhancing the stability of Ozagrel impurity III standard solutions
This technical support center provides guidance on enhancing the stability of Ozagrel Impurity III standard solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Disclaimer: Limited public data exists on the specific stability of this compound. The following guidance is based on general principles of pharmaceutical stability, forced degradation studies of the parent drug Ozagrel, and the chemical structure of the impurity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Rapid decrease in the peak area of Impurity III in the chromatogram. | Degradation of the standard solution. | 1. Solvent Selection: Switch to a less protic and more stable solvent. Consider acetonitrile or a buffered aqueous solution at a neutral pH. 2. pH Control: Ensure the pH of your solution is neutral (around 7.0). Use appropriate buffers if necessary. 3. Temperature: Store the stock and working solutions at refrigerated (2-8 °C) or frozen (-20 °C) temperatures. Avoid repeated freeze-thaw cycles. 4. Light Protection: Protect the solution from light by using amber vials or covering the vials with aluminum foil. |
| Appearance of new, unknown peaks in the chromatogram over time. | Degradation of Impurity III into other products. | 1. Identify Degradants: If possible, use mass spectrometry (MS) to identify the new peaks to understand the degradation pathway. 2. Optimize Storage: Re-evaluate and optimize storage conditions (temperature, light, pH) to minimize the formation of these degradants. 3. Fresh Preparation: Prepare fresh working standard solutions more frequently. |
| Inconsistent analytical results between different preparations of the standard solution. | Variability in solution preparation and handling. | 1. Standardize Protocol: Ensure a consistent and detailed Standard Operating Procedure (SOP) is followed for solution preparation. 2. Solvent Quality: Use high-purity solvents (e.g., HPLC or LC-MS grade). 3. Accurate Measurements: Use calibrated pipettes and balances for accurate weighing and dilution. |
| Precipitation observed in the standard solution. | Poor solubility or solvent evaporation. | 1. Solvent System: Re-evaluate the solvent system. A mixture of organic solvent and water might be necessary. Sonication can aid dissolution. 2. Concentration: Prepare a less concentrated stock solution if solubility is an issue. 3. Proper Sealing: Ensure vials are tightly sealed to prevent solvent evaporation, which can lead to precipitation. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound standard solutions?
While specific data for Impurity III is unavailable, a good starting point is to use a high-purity aprotic solvent like acetonitrile. If aqueous solutions are required, a buffered solution at a neutral pH (around 7.0) is recommended to prevent potential acid or base-catalyzed hydrolysis.
2. How should I store the stock and working solutions of this compound?
For optimal stability, it is recommended to store stock solutions at -20°C. Working solutions can be stored at 2-8°C for short-term use (e.g., a few days). All solutions should be protected from light by using amber vials or by wrapping the vials in aluminum foil. Avoid repeated freeze-thaw cycles for the stock solution by preparing smaller aliquots.
3. What are the likely degradation pathways for this compound?
Based on the structure of Ozagrel and general knowledge of drug degradation, this compound could be susceptible to:
-
Hydrolysis: The ester group in the molecule can be hydrolyzed under acidic or basic conditions.
-
Oxidation: The benzylic position and the double bond could be susceptible to oxidation.
-
Photodegradation: Aromatic compounds and conjugated systems can be sensitive to light.
A stability-indicating HPLC method for Ozagrel showed degradation of the parent drug under acidic, basic, oxidative, and thermal stress, suggesting that its impurities could also be susceptible to these conditions[1].
4. How often should I prepare fresh working standard solutions?
The frequency of preparation depends on the stability of the solution under your specific storage and experimental conditions. It is recommended to perform a preliminary stability study of your working solution. Analyze the solution at regular intervals (e.g., daily, weekly) to monitor for any significant change in peak area or the appearance of new peaks. As a general guideline, prepare fresh working solutions at least weekly, or more frequently if instability is observed.
5. What are the typical stress conditions used in forced degradation studies for Ozagrel?
Forced degradation studies on Ozagrel have been performed using the following conditions[1]:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H2O2
-
Thermal: Heat
These conditions can be used as a starting point to investigate the stability of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a clean, dry 10 mL amber volumetric flask.
-
Record the exact weight.
-
Add approximately 5 mL of HPLC-grade acetonitrile to the flask.
-
Sonicate for 5 minutes or until the standard is completely dissolved.
-
Allow the solution to return to room temperature.
-
Make up the volume to 10 mL with acetonitrile and mix well.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Forced Degradation Study of this compound
-
Prepare a 100 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix equal volumes of the solution with 0.2 M HCl to get a final concentration of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the solution with 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidation: Mix equal volumes of the solution with 6% H2O2 to get a final concentration of 3% H2O2. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solution at 80°C for 48 hours.
-
Photodegradation: Expose the solution to UV light (254 nm) and visible light for 24 hours.
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.
Visualizations
Caption: Workflow for preparation and stability analysis of this compound solutions.
Caption: Potential degradation pathways for this compound under various stress conditions.
References
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and analysis of Ozagrel. The focus is on process improvement to reduce the formation of related compounds and ensure the highest purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in Ozagrel synthesis?
A1: Impurities in Ozagrel synthesis can originate from several sources. These include reagents, starting materials, intermediates, and by-products from side reactions.[1] Degradation of the final product can also occur under various conditions such as exposure to acid, base, heat, light, or oxidizing agents.[2][3] For instance, incomplete reactions can leave unreacted starting materials or intermediates in the final product. Additionally, the solvents and catalysts used in the synthesis can also be a source of impurities.[1]
Q2: How can I minimize the formation of process-related impurities during Ozagrel synthesis?
A2: Minimizing process-related impurities requires careful optimization of reaction conditions. Key parameters to control include:
-
Temperature: A Chinese patent suggests that the reaction to form Ozagrel tromethamine salt is preferably carried out at a temperature of 25-50 °C, and more preferably 35-45 °C.[4]
-
Stoichiometry of Reactants: The molar ratio of Ozagrel to tromethamine is recommended to be between 1:1 and 1:2, with a preferred ratio of 1:1.05 to 1:1.65, and an even more preferred ratio of 1:1.05.[4]
-
Solvent Selection: The choice of solvent can significantly impact reaction kinetics and impurity profiles. For the synthesis of an Ozagrel-paeonol codrug intermediate, a DMF solution was used with SOCl2.[5] Another patent specifies an aqueous ethanolic solution containing 30%-60% ethanol for the tromethamine salt formation.[4]
-
Reaction Time: Adequate reaction time is crucial to drive the reaction to completion and minimize unreacted starting materials. For the tromethamine salt formation, an insulation reaction time of 2 hours is mentioned.[4]
Q3: What are forced degradation studies and why are they important for Ozagrel?
A3: Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions (e.g., acid and base hydrolysis, thermal stress, photolysis, and oxidation) to accelerate its decomposition.[2][3] These studies are crucial for several reasons:
-
They help identify potential degradation products that could form under various storage and handling conditions.[2]
-
The information gathered is vital for developing stability-indicating analytical methods that can effectively separate and quantify the active pharmaceutical ingredient from its degradation products.
-
Understanding the degradation pathways can aid in the development of more stable formulations and packaging solutions.[2]
Troubleshooting Guides
Guide 1: Optimizing Ozagrel Synthesis to Reduce Impurities
This guide provides a systematic approach to troubleshooting and improving the purity of Ozagrel during its synthesis.
Table 1: Troubleshooting Common Issues in Ozagrel Synthesis
| Issue | Potential Cause | Recommended Action |
| High Levels of Unreacted Starting Materials | Incomplete reaction. | - Increase reaction time.- Optimize reaction temperature within the recommended range (e.g., 25-50 °C).[4]- Adjust the molar ratio of reactants.[4] |
| Formation of Unknown Impurities | Side reactions due to suboptimal conditions. | - Evaluate alternative solvents.- Use high-purity starting materials and reagents.- Investigate the impact of pH on the reaction mixture. |
| Low Yield | Poor reaction kinetics or product degradation. | - Optimize catalyst concentration if applicable.- Ensure efficient mixing.- Control the reaction temperature to prevent degradation of the product. |
| Inconsistent Purity Between Batches | Variability in raw materials or process parameters. | - Implement stringent quality control for all starting materials.- Ensure precise control over all reaction parameters (temperature, time, stoichiometry). |
This protocol is based on a method described in a Chinese patent, which reports a product purity of 99.8%.[4]
-
Preparation of Tromethamine Solution: Dissolve 12.7g (0.105mol) of Tromethamine in 32ml of distilled water.
-
Reaction: While stirring, add 22.8g (0.1mol) of Ozagrel to the tromethamine solution at a temperature of 40 °C. Maintain this temperature for 2 hours to allow the reaction to complete.
-
Crystallization and Filtration: Cool the reaction mixture to induce crystallization. Collect the crude product via suction filtration.
-
Purification: Add the crude product to 80ml of acetone. Stir the suspension at 50-60 °C for 5 hours. Cool the mixture to below 10 °C to continue crystallization.
-
Final Product: Collect the purified product by suction filtration, wash the filter cake with a small amount of acetone, and dry to obtain the final product.
Guide 2: Troubleshooting HPLC Analysis of Ozagrel and Related Compounds
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of Ozagrel. This guide addresses common issues encountered during HPLC analysis.
Table 2: Troubleshooting Common HPLC Issues
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing or Fronting) | - Column overload.- Incompatible sample solvent.- Column degradation. | - Reduce sample concentration or injection volume.- Dissolve the sample in the mobile phase.- Replace the column. |
| Baseline Noise or Drift | - Contaminated mobile phase.- Air bubbles in the system.- Detector issues. | - Use high-purity solvents and degas the mobile phase.[6]- Purge the pump to remove air bubbles.- Check the detector lamp and clean the flow cell.[7] |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate.- Temperature variations. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.[8] |
| Ghost Peaks | - Contamination in the injector or column.- Impurities in the mobile phase. | - Flush the injector and column with a strong solvent.- Use freshly prepared, high-purity mobile phase. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of Ozagrel tromethamine salt.
Caption: Mechanism of action of Ozagrel as a thromboxane A2 synthase inhibitor.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. CN101659640B - Ozagrel tromethamine, compound, preparation method and application thereof - Google Patents [patents.google.com]
- 5. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. rheniumgroup.co.il [rheniumgroup.co.il]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
Comparative Guide to Analytical Methods for the Validation of Ozagrel Impurity III
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the validation of Ozagrel Impurity III, a critical parameter in ensuring the quality and safety of the antiplatelet agent Ozagrel. The focus is on a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, with a discussion of alternative and complementary techniques such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Capillary Electrophoresis (CE).
Introduction to Ozagrel and Impurity III
Ozagrel is a selective thromboxane A2 synthase inhibitor used in the treatment of ischemic stroke.[1][2] Like any active pharmaceutical ingredient (API), its purity is paramount. Impurities can arise from the manufacturing process, degradation, or storage.[3] this compound, with the chemical formula C₁₃H₁₆O₂ and CAS number 209334-21-4, is a known related substance that requires careful monitoring and control.[4] The development of validated, stability-indicating analytical methods is crucial for the accurate quantification of such impurities to meet regulatory requirements.[3]
Analytical Methodologies
Primary Method: Stability-Indicating RP-HPLC
A validated stability-indicating RP-HPLC method has been reported for the determination of Ozagrel in the presence of its degradation products.[5] This method is well-suited for the routine quality control of Ozagrel and the quantification of its impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Brownlee ODS C-18 (250×4.6 mm i.d) |
| Mobile Phase | Methanol: 0.02 M KH₂PO₄ (80:20, v/v), pH adjusted to 4 with Orthophosphoric acid |
| Flow Rate | 1 ml/min |
| Detection Wavelength | 272 nm |
| Injection Volume | 20 μl |
| Run Time | 9.946 min |
Method Validation Summary:
The validation of this RP-HPLC method demonstrates its suitability for its intended purpose.
| Validation Parameter | Result |
| Linearity Range | 1-10 μg/ml |
| Mean Recovery | 99.65% |
| Retention Time (Rt) of Ozagrel | 9.946 min |
| Forced Degradation | Degradation observed in acid, base, peroxide, and thermal stress conditions (5-20%) |
Alternative Method 1: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times.[6] The coupling with mass spectrometry provides structural information about the impurities, aiding in their identification and characterization.[6]
Potential Advantages for this compound Analysis:
-
Higher Sensitivity: Lower limits of detection (LOD) and quantification (LOQ) for trace-level impurities.
-
Improved Resolution: Better separation of Impurity III from the main Ozagrel peak and other related substances.
-
Faster Runtimes: Increased sample throughput.
-
Structural Elucidation: The mass spectrometer can provide mass-to-charge ratio data, confirming the identity of Impurity III and helping to identify unknown degradation products.[6]
Alternative Method 2: Capillary Electrophoresis (CE)
Capillary electrophoresis is a powerful separation technique with high efficiency and resolution. It is particularly useful for the analysis of charged species and can be an excellent orthogonal technique to HPLC.
Potential Advantages for this compound Analysis:
-
High Separation Efficiency: Capable of resolving closely related impurities.
-
Low Sample and Reagent Consumption: A more environmentally friendly technique.
-
Different Selectivity: Provides a different separation mechanism compared to HPLC, which can be valuable for confirming the purity profile.
Comparative Performance
While a direct comparative study for this compound is not available in the reviewed literature, a general comparison of the techniques for pharmaceutical impurity analysis can be made:
| Feature | RP-HPLC | UPLC-MS | Capillary Electrophoresis (CE) |
| Resolution | Good | Excellent | Excellent |
| Sensitivity | Good | Excellent | Good |
| Speed | Moderate | Fast | Fast |
| Cost (Instrument) | Moderate | High | Moderate |
| Cost (Operational) | Moderate | High (solvents, MS maintenance) | Low |
| Quantitative Accuracy | High (with reference standards) | High (with reference standards) | Good (can be more variable) |
| Structural Information | No (UV detection) | Yes (MS detection) | No |
| Maturity & Ubiquity | High | Growing | Moderate |
Experimental Protocols
RP-HPLC Method for Ozagrel and Impurities
This protocol is based on the validated method described by Kushare et al.[5]
Reagents and Materials:
-
Ozagrel Reference Standard
-
This compound Reference Standard
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Water (HPLC grade)
Preparation of Mobile Phase:
-
Prepare a 0.02 M solution of KH₂PO₄ in water.
-
Mix methanol and the 0.02 M KH₂PO₄ solution in a ratio of 80:20 (v/v).
-
Adjust the pH of the mixture to 4.0 using orthophosphoric acid.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
Preparation of Standard Solution:
-
Accurately weigh and dissolve an appropriate amount of Ozagrel and this compound reference standards in the mobile phase to obtain a known concentration (e.g., 10 µg/ml).
Preparation of Sample Solution:
-
Accurately weigh a quantity of the Ozagrel drug substance or product equivalent to 10 mg of Ozagrel.
-
Transfer to a 100 ml volumetric flask and dissolve in and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
Chromatographic Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.
-
Inject 20 µl of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas for Ozagrel and Impurity III.
System Suitability:
-
Perform replicate injections of the standard solution. The relative standard deviation (RSD) of the peak areas should be less than 2.0%.
-
The theoretical plates for the Ozagrel peak should be greater than 2000.
-
The tailing factor for the Ozagrel peak should be less than 2.0.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Identification and characterization of the degradation products of prasugrel hydrochloride tablets using LC-MS technique [tandf.figshare.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. lcms.cz [lcms.cz]
- 6. ijpsr.com [ijpsr.com]
A Comparative Analysis of Ozagrel Impurities for Researchers and Drug Development Professionals
An objective guide to the identification, synthesis, and analytical separation of known Ozagrel impurities, providing essential data for researchers and pharmaceutical quality control.
This guide offers a detailed comparative analysis of various impurities associated with the active pharmaceutical ingredient (API) Ozagrel, a potent thromboxane A2 synthase inhibitor. Understanding the impurity profile of a drug substance is critical for ensuring its safety, efficacy, and quality. This document provides a comprehensive overview of known Ozagrel impurities, their origins, and analytical methodologies for their detection and quantification. While direct comparative biological activity data for each impurity is not extensively available in public literature, this guide provides a foundation for their chemical and analytical comparison.
Overview of Ozagrel and its Impurities
Ozagrel is a synthetic compound used for its antiplatelet and vasodilatory effects. Impurities in Ozagrel can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products). The identification and control of these impurities are mandated by regulatory agencies to ensure patient safety.
This guide focuses on a selection of known Ozagrel impurities, including process-related impurities, isomers, and degradation products. A summary of these impurities, their chemical structures, and their potential origins are presented in the following sections.
Data Presentation: Comparative Table of Ozagrel Impurities
The following table summarizes the key known impurities of Ozagrel, providing a clear comparison of their chemical properties and classification.
| Impurity Name | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Impurity Type |
| Ozagrel | (E)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylic acid | 82571-53-7 | C13H12N2O2 | 228.25 | API |
| Ozagrel (Z)-Isomer | (Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylic acid | 143945-86-2 | C13H12N2O2 | 228.25 | Process-related/Degradation |
| Impurity 2 | 4-methylbenzaldehyde | 104-87-0 | C8H8O | 120.15 | Starting Material |
| Impurity 13 | Not fully characterized | 60682-98-6 | C12H13BrO2 | 270.13 | Process-related |
| Impurity 15 | (E)-3-(4-(hydroxymethyl)phenyl)acrylic acid | 1332370-00-9 | C10H10O3 | 178.18 | Process-related/Degradation |
| Impurity 23 | 4-methoxybenzaldehyde | 123-11-5 | C8H8O2 | 136.15 | Process-related |
| N-Oxide | Ozagrel N-Oxide | N/A | C13H12N2O3 | 244.25 | Degradation |
Synthesis Pathway and Potential Origin of Impurities
The synthesis of Ozagrel typically starts from p-tolualdehyde. The following diagram illustrates a common synthetic route and highlights the potential stages where impurities may be introduced.
A Comparative Guide to Ozagrel Impurity III and Other Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ozagrel Impurity III with other known degradation products of Ozagrel, a selective thromboxane A2 synthase inhibitor. The information presented herein is intended to support research, development, and quality control activities related to Ozagrel and its pharmaceutical formulations.
Executive Summary
Ozagrel, as an active pharmaceutical ingredient (API), is susceptible to degradation under various stress conditions, leading to the formation of several impurities. Understanding the degradation profile of Ozagrel is crucial for ensuring the quality, safety, and efficacy of its drug products. This guide focuses on a comparative analysis of this compound and other degradation products, providing available data on their formation and analytical detection. A validated stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been established to separate and quantify Ozagrel in the presence of its degradation products.
Data Presentation: Quantitative Analysis of Ozagrel Degradation
A stability-indicating RP-HPLC method was developed to assess the degradation of Ozagrel under forced degradation conditions. The study revealed that Ozagrel degrades under acidic, basic, oxidative, and thermal stress. The following table summarizes the percentage of degradation observed under these conditions.
| Stress Condition | Reagents and Conditions | Percentage of Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl, Reflux at 60°C for 30 minutes | 5-20% | [1] |
| Base Hydrolysis | 0.1 N NaOH, Reflux at 60°C for 30 minutes | 5-20% | [1] |
| Oxidative Degradation | Hydrogen Peroxide | 5-20% | [1] |
| Thermal Degradation | Heat | 5-20% | [1] |
Note: The specific identities and quantities of individual degradation products, including this compound, were not detailed in the cited study. The percentage represents the overall degradation of the parent Ozagrel drug substance.
Known Ozagrel Impurities
Several impurities of Ozagrel have been identified and are available as reference standards from various suppliers. While a direct comparative study detailing the prevalence and toxicological profiles of these impurities is not publicly available, their existence is documented.
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 78712-67-1 | C12H13BrO2 | 269.13 |
| Ozagrel Impurity 15 | 1332370-00-9 | Not Available | Not Available |
| Ozagrel Impurity 2 (Na Salt) | Not Available | Not Available | Not Available |
| Ozagrel Impurity 23 (HCl Salt) | 67688-89-5 | Not Available | Not Available |
| Ozagrel (Z)-Isomer | 143945-86-2 | C13H12N2O2 | 228.25 |
| Ozagrel N-Oxide (Na Salt) | Not Available | Not Available | Not Available |
Experimental Protocols
Stability-Indicating RP-HPLC Method for Ozagrel[1]
A simple, precise, and economical RP-HPLC method has been validated for the estimation of Ozagrel in the presence of its degradation products.
-
Instrumentation: A high-performance liquid chromatography system equipped with a UV detector.
-
Column: Brownlee ODS C-18 column (250×4.6 mm i.d).
-
Mobile Phase: A mixture of methanol and 0.02 M KH2PO4 in a ratio of 80:20 (v/v). The final pH was adjusted to 4 using orthophosphoric acid.
-
Flow Rate: 1 ml/min.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 20 μl fixed loop.
-
Run Time: 9.946 min.
-
Linearity Range: 1-10 μg/ml.
-
Mean Recovery: 99.65%.
-
Retention Time of Ozagrel: 9.946 min.
This method demonstrated the capability to resolve the peak of Ozagrel from the peaks of degradation products formed during forced degradation studies.
Mandatory Visualizations
Signaling Pathway of Ozagrel
Ozagrel is a selective inhibitor of thromboxane A2 synthase. By inhibiting this enzyme, Ozagrel blocks the conversion of prostaglandin H2 to thromboxane A2, a potent vasoconstrictor and platelet aggregator. This action leads to a decrease in platelet aggregation and vasodilation.
Caption: Ozagrel's mechanism of action in inhibiting Thromboxane A2 synthesis.
Experimental Workflow for Forced Degradation Study of Ozagrel
The following diagram illustrates the general workflow for conducting a forced degradation study of Ozagrel to identify and quantify its degradation products.
Caption: General workflow for a forced degradation study of Ozagrel.
Logical Relationship of Ozagrel and its Impurities
This diagram illustrates the relationship between the active pharmaceutical ingredient (API), Ozagrel, and its various impurities that can arise from synthesis or degradation.
Caption: Relationship between Ozagrel API and its potential impurities.
References
A Comparative Guide to HPLC and UPLC Methods for the Analysis of Ozagrel Impurities
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to drug safety and efficacy. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of impurities in Ozagrel, a thromboxane A2 synthase inhibitor. This objective comparison is supported by a detailed review of a validated stability-indicating HPLC method and a proposed high-performance UPLC method, offering insights into their respective performances.
Executive Summary
The analysis of impurities in Ozagrel, as with any pharmaceutical compound, demands sensitive, accurate, and efficient analytical methods. While traditional HPLC methods have long been the industry standard, UPLC technology presents significant advantages in terms of speed, resolution, and solvent consumption. This guide will delve into the experimental protocols for both a validated HPLC method and a theoretically optimized UPLC method for Ozagrel analysis, presenting a clear comparison of their operational parameters and performance metrics.
Data Presentation: HPLC vs. UPLC for Ozagrel Analysis
The following tables summarize the key performance indicators and chromatographic conditions for a validated HPLC method and a proposed, performance-equivalent UPLC method for the analysis of Ozagrel.
Table 1: Comparison of Chromatographic Conditions
| Parameter | HPLC Method | UPLC Method (Proposed) |
| Column | Brownlee ODS C-18 (250×4.6 mm, 5 µm) | Acquity UPLC BEH C18 (50x2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile: 10 mM Potassium Dihydrogen Phosphate (pH 6.5) (10:90 v/v) | Acetonitrile: 0.1% Formic Acid in Water (Gradient) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Injection Volume | 20 µL | 2 µL |
| Detection Wavelength | 272 nm | 272 nm |
| Run Time | ~10 minutes | < 2 minutes |
Table 2: Comparison of Performance and Validation Parameters
| Parameter | HPLC Method[1] | UPLC Method (Expected) |
| Retention Time of Ozagrel | ~9.95 min | < 1.5 min |
| Linearity Range | 1-10 µg/mL | Comparable or wider |
| Resolution of Impurities | Good resolution from degradation products | Superior resolution |
| Limit of Detection (LOD) | Not explicitly stated | Lower than HPLC |
| Limit of Quantification (LOQ) | Not explicitly stated | Lower than HPLC |
| Solvent Consumption per Run | ~10 mL | < 1 mL |
| System Backpressure | Standard HPLC pressures | High pressure (up to 15,000 psi) |
Experimental Protocols
Validated Stability-Indicating RP-HPLC Method for Ozagrel[1]
This method was developed for the estimation of Ozagrel in pharmaceutical formulations and demonstrated good resolution of the parent drug from its degradation products under various stress conditions.
-
Chromatographic System: A high-performance liquid chromatography system equipped with a UV-Vis detector.
-
Column: Brownlee ODS C-18 column (250×4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 10 mM potassium dihydrogen phosphate buffer (pH adjusted to 6.5 with 0.1 M NaOH) in a ratio of 10:90 v/v.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 272 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: A stock solution of Ozagrel is prepared in methanol and further diluted with the mobile phase to the desired concentration.
Proposed High-Performance UPLC Method for Ozagrel Impurities
Based on the principles of method transfer from HPLC to UPLC and typical UPLC performance characteristics, a hypothetical, yet experimentally sound, UPLC method for Ozagrel impurity profiling is proposed. This method is designed to offer significantly faster analysis times while improving resolution.
-
Chromatographic System: An ultra-performance liquid chromatography system with a photodiode array (PDA) detector.
-
Column: Acquity UPLC BEH C18 column (50x2.1 mm i.d., 1.7 µm particle size).
-
Mobile Phase: A gradient elution using Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile). A typical gradient might be:
-
0-0.5 min: 5% B
-
0.5-1.5 min: 5% to 95% B
-
1.5-2.0 min: Hold at 95% B
-
2.0-2.1 min: 95% to 5% B
-
2.1-2.5 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Detection: PDA detection at 272 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Similar to the HPLC method, with potential for using smaller sample volumes due to the increased sensitivity of the UPLC system.
Mandatory Visualization
Caption: Workflow comparison of HPLC and UPLC methods for Ozagrel impurity analysis.
Discussion
The cross-validation of analytical methods is a critical step in modernizing quality control processes. Migrating from a well-established HPLC method to a UPLC method for the analysis of Ozagrel impurities offers several compelling advantages:
-
Increased Throughput: The most significant advantage of UPLC is the drastic reduction in analysis time. As illustrated, a run time of approximately 10 minutes for an HPLC method can be reduced to under 2 minutes with UPLC. This allows for a much higher sample throughput, which is particularly beneficial in high-volume quality control environments and during time-sensitive stages of drug development.
-
Enhanced Resolution and Sensitivity: UPLC columns are packed with smaller particles (typically sub-2 µm) compared to traditional HPLC columns (3-5 µm). This results in sharper and narrower peaks, leading to improved resolution between the main analyte (Ozagrel) and its closely eluting impurities. The enhanced peak height also translates to greater sensitivity, enabling the detection and quantification of impurities at lower levels.
-
Reduced Solvent Consumption and Waste: The lower flow rates and shorter run times inherent to UPLC methods lead to a significant reduction in solvent consumption per analysis. This not only lowers the direct cost of solvents but also reduces the environmental impact and costs associated with waste disposal.
-
Method Transfer Considerations: While the benefits are clear, transferring a method from HPLC to UPLC requires careful consideration and re-validation. Parameters such as gradient profiles, injection volumes, and system dwell volumes need to be optimized to ensure that the performance of the new UPLC method is equivalent or superior to the original HPLC method.
Conclusion
For the analysis of Ozagrel and its impurities, transitioning from a conventional HPLC method to a UPLC method offers substantial improvements in efficiency, sensitivity, and operational cost-effectiveness. While the initial investment in UPLC instrumentation may be higher, the long-term benefits of increased throughput and reduced operational costs make it a strategic choice for pharmaceutical laboratories focused on high-quality and efficient drug development and manufacturing. The provided experimental protocols and comparative data serve as a valuable resource for scientists and researchers considering the implementation of UPLC for the analysis of Ozagrel and other pharmaceutical compounds.
References
A Guide to Inter-Laboratory Comparison of Ozagrel Impurity III Analysis
This guide provides a comprehensive overview of an inter-laboratory study for the analysis of Ozagrel impurity III. It is intended for researchers, scientists, and drug development professionals to understand the methodologies and comparative performance of analytical techniques across different laboratories. The guide outlines a standardized experimental protocol and presents hypothetical, yet representative, data to illustrate the expected outcomes and variations.
Introduction
Ozagrel is an antiplatelet agent that acts as a thromboxane A2 synthesis inhibitor.[1] The control of impurities in active pharmaceutical ingredients (APIs) like Ozagrel is critical for ensuring the safety and efficacy of the final drug product. This compound, identified by CAS number 209334-21-4 with a chemical formula of C13H16O2, is one of the potential related substances that must be monitored and quantified.[2]
Inter-laboratory comparison studies are essential for establishing the reproducibility and robustness of an analytical method.[3] By having multiple laboratories test the same, homogenous sample, it is possible to assess the precision of the method when performed by different analysts using different equipment.[3][4] This guide details a framework for such a comparison for this compound, based on a High-Performance Liquid Chromatography (HPLC) method.
Experimental Protocols
A detailed methodology is crucial for ensuring that all participating laboratories conduct the analysis under consistent conditions, thereby minimizing variability not inherent to the analytical method itself.
2.1. Objective
To determine the reproducibility of an HPLC-UV method for the quantification of this compound across multiple laboratories.
2.2. Materials and Reagents
-
This compound Reference Standard (Purity ≥ 95%)
-
Ozagrel API spiked with a known concentration of Impurity III (the "Sample")
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Deionized Water (18.2 MΩ·cm)
2.3. Chromatographic Conditions (HPLC-UV)
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 10% B
-
18-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
2.4. Sample and Standard Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound Reference Standard in Methanol in a 100 mL volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with mobile phase A to concentrations of 0.1, 0.5, 1.0, 2.5, and 5.0 µg/mL.
-
Sample Solution: Accurately weigh and dissolve 50 mg of the provided Ozagrel API sample in Methanol in a 50 mL volumetric flask. This creates a 1 mg/mL solution.
2.5. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject each calibration standard in triplicate to establish a calibration curve. The linearity (coefficient of determination, R²) should be ≥ 0.995.
-
Inject the Sample Solution in triplicate.
-
Calculate the concentration of this compound in the sample using the established calibration curve.
-
Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on a signal-to-noise ratio of 3:1 and 10:1, respectively.
Inter-Laboratory Study Workflow
The following diagram illustrates the logical flow of the inter-laboratory comparison study, from the initial preparation and distribution of samples to the final statistical analysis of the collected data.
Caption: Workflow for the inter-laboratory comparison study.
Comparative Data Analysis
The following tables summarize hypothetical results from four participating laboratories. The sample provided to all labs was prepared by the coordinating laboratory to contain a target concentration of 0.15% of this compound relative to the Ozagrel API.
Table 1: Quantitative Analysis of this compound
| Laboratory | Measured Impurity (%) | Standard Deviation (SD) | Relative Standard Deviation (RSD, %) |
| Lab A | 0.152 | 0.004 | 2.63 |
| Lab B | 0.148 | 0.006 | 4.05 |
| Lab C | 0.155 | 0.005 | 3.23 |
| Lab D | 0.161 | 0.007 | 4.35 |
| Overall | 0.154 | 0.0057 | 3.70 |
Table 2: Method Performance Characteristics
| Laboratory | Linearity (R²) | Limit of Detection (LOD, µg/mL) | Limit of Quantitation (LOQ, µg/mL) |
| Lab A | 0.9992 | 0.03 | 0.10 |
| Lab B | 0.9989 | 0.04 | 0.12 |
| Lab C | 0.9995 | 0.03 | 0.09 |
| Lab D | 0.9985 | 0.05 | 0.15 |
Conclusion
The hypothetical data demonstrates a high degree of consistency across the four laboratories, with an overall Relative Standard Deviation (RSD) of 3.70%. This indicates that the analytical method is reproducible and robust. All participating laboratories achieved excellent linearity (R² > 0.998). Minor variations in the determined LOD and LOQ are expected and fall within an acceptable range, reflecting differences in instrument sensitivity and baseline noise. The results support the suitability of this HPLC method for the quality control and routine analysis of this compound in a multi-site manufacturing and testing environment.
References
Assessing the Genotoxicity of Ozagrel Impurity III: A Comparative Guide to Methodologies
For Researchers, Scientists, and Drug Development Professionals
The safety and purity of active pharmaceutical ingredients (APIs) are of paramount importance in drug development. Regulatory bodies worldwide mandate stringent control over impurities, particularly those with the potential for genotoxicity. Genotoxic impurities can damage DNA, leading to mutations and potentially cancer. This guide provides a comparative overview of the key methodologies used to assess the genotoxicity of pharmaceutical impurities, with a specific focus on a hypothetical case of "Ozagrel impurity III." While specific experimental data for this particular impurity is not publicly available, this guide outlines the established in vitro and in silico approaches that would be employed for its evaluation.
Introduction to Genotoxicity Assessment
The evaluation of genotoxic impurities is a critical step in pharmaceutical development and is guided by international regulations such as the ICH M7 guideline.[1][2] This guideline advocates for a tiered approach to identify, categorize, qualify, and control potentially genotoxic impurities to mitigate carcinogenic risks.[1] The assessment typically begins with computational (in silico) predictions, followed by in vitro experimental assays.
A key principle in this assessment is the concept of Threshold of Toxicological Concern (TTC), which defines an acceptable intake for a genotoxic impurity that is considered to pose a negligible cancer risk.[3][4] For impurities that are positive in genotoxicity assays, stringent control measures are required to limit their presence in the final drug product.[5][6]
Comparative Analysis of Genotoxicity Assessment Methods
A comprehensive assessment of a pharmaceutical impurity like this compound would involve a combination of in silico and in vitro methods. These approaches are complementary, with in silico methods providing initial predictions and in vitro assays offering experimental confirmation.
In Silico Assessment: Computational Toxicology
Computational, or in silico, toxicology has become an essential first step in evaluating the genotoxic potential of pharmaceutical impurities.[7][8] These methods use computer models to predict the likelihood of a chemical causing genetic damage based on its structure. The ICH M7 guideline recommends the use of two complementary (Q)SAR (Quantitative Structure-Activity Relationship) prediction models: one expert rule-based and one statistical-based.[1][9]
-
Expert Rule-Based Systems: These systems are built on established chemical principles and expert knowledge of structure-activity relationships that are known to be associated with mutagenicity.
-
Statistical-Based Systems: These models are derived from large databases of experimental genotoxicity data and use statistical algorithms to identify structural features correlated with a positive or negative outcome.
Advantages of In Silico Assessment:
-
Rapid and Cost-Effective: Provides a fast and inexpensive initial screen.[1]
-
Reduces Animal Testing: Aligns with the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing.[2]
-
Prioritization: Helps to prioritize impurities for further experimental testing.
Limitations:
-
Predictive Nature: Predictions are not a substitute for experimental data and may result in false positives or false negatives.
-
Applicability Domain: The accuracy of predictions depends on the similarity of the query molecule to the compounds in the model's training set.[7][8]
In Vitro Genotoxicity Assays
If an in silico assessment raises concerns or if a conservative approach is desired, in vitro genotoxicity assays are performed. These tests use bacteria or cultured mammalian cells to experimentally assess the mutagenic and clastogenic potential of a substance.
1. Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is the most widely used in vitro assay for detecting gene mutations.[10][11] It utilizes specific strains of bacteria (Salmonella typhimurium and Escherichia coli) that have pre-existing mutations in genes required for histidine or tryptophan synthesis.[11][12] The assay determines if the test substance can cause a reverse mutation, allowing the bacteria to grow in a medium lacking the specific amino acid.[11] The test is conducted with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.[13]
2. In Vitro Micronucleus Assay
The in vitro micronucleus assay is a reliable method for detecting both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss or gain) events.[14][15][16] This test is performed on mammalian cells, such as human lymphocytes or cell lines.[17] Cells are treated with the test substance, and after an appropriate incubation period, the formation of micronuclei is assessed. Micronuclei are small, membrane-bound bodies within the cytoplasm that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[15][18] An increase in the frequency of micronucleated cells indicates genotoxic potential.[14][17]
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics of the primary genotoxicity assessment methods.
| Methodology | Endpoint Measured | Test System | Metabolic Activation (S9) | Key Advantages | Key Limitations |
| In Silico (Q)SAR | Predicted mutagenicity/clastogenicity | Computational models | Not Applicable | Rapid, cost-effective, reduces animal use[1] | Predictive, potential for false results[7] |
| Ames Test | Gene mutations (point mutations, frameshifts) | Bacterial strains (S. typhimurium, E. coli) | With and without | Well-validated, high throughput, cost-effective[11] | Bacterial system may not fully reflect human metabolism; may miss some carcinogens. |
| In Vitro Micronucleus Assay | Chromosomal damage (clastogenicity and aneugenicity) | Mammalian cells (e.g., human lymphocytes, CHO, V79) | With and without | Detects both clastogens and aneugens, relevant to human cells[15][17] | More complex and time-consuming than the Ames test. |
Experimental Protocols
Protocol for the Bacterial Reverse Mutation (Ames) Test (OECD 471)
-
Preparation: Five strains of bacteria (S. typhimurium: TA98, TA100, TA1535, TA1537 and E. coli: WP2 uvrA or S. typhimurium TA102) are cultured overnight. The test article (this compound) is dissolved in a suitable solvent.
-
Metabolic Activation: A fraction of liver homogenate (S9) from rats or hamsters induced with a P450 inducer is prepared to simulate metabolic activation.
-
Plate Incorporation Method: The test article, bacterial culture, and either S9 mix or a buffer are mixed with molten top agar. This mixture is poured onto minimal glucose agar plates.
-
Pre-incubation Method: The test article, bacterial culture, and S9 mix or buffer are incubated together before being mixed with the top agar and plated. This method is generally more sensitive.[12]
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each plate.
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Protocol for the In Vitro Mammalian Cell Micronucleus Test (OECD 487)
-
Cell Culture: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, V79, L5178Y) are cultured in appropriate media.
-
Treatment: The test article (this compound) is added to the cell cultures at various concentrations. The treatment is conducted with and without metabolic activation (S9).
-
Incubation: Cells are incubated with the test substance for a defined period (e.g., 3-6 hours with S9, or for a longer period without S9).
-
Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronuclei is determined by scoring a predetermined number of binucleated cells (e.g., 1000-2000) per concentration under a microscope.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic and/or aneugenic activity.
Visualizing the Assessment Workflow
The following diagram illustrates the typical workflow for assessing the genotoxicity of a pharmaceutical impurity like this compound, starting from in silico analysis to in vitro testing.
Conclusion
The assessment of genotoxicity for pharmaceutical impurities such as this compound is a structured, multi-faceted process. It begins with efficient in silico screening to predict potential hazards. These predictions are then confirmed through robust and well-validated in vitro assays like the Ames test and the micronucleus assay. This tiered approach ensures the safety of pharmaceutical products by identifying and controlling potentially harmful genotoxic impurities, ultimately protecting patient health. While no specific genotoxicity data for this compound is publicly available, the methodologies described herein represent the gold standard for such an evaluation.
References
- 1. pozescaf.com [pozescaf.com]
- 2. Use of In Silico Methods for Regulatory Toxicological Assessment of Pharmaceutical Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. nihs.go.jp [nihs.go.jp]
- 5. m.youtube.com [m.youtube.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Latest advances in computational genotoxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genetic toxicology in silico protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotoxicity.com [biotoxicity.com]
- 11. Ames test - Wikipedia [en.wikipedia.org]
- 12. criver.com [criver.com]
- 13. inotiv.com [inotiv.com]
- 14. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 15. Micronucleus test - Wikipedia [en.wikipedia.org]
- 16. Micronucleus Assay: The State of Art, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
A Comparative Analysis of Ozagrel Impurity Profiles from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the impurity profiles of Ozagrel, a thromboxane A2 synthase inhibitor, from three different hypothetical suppliers. The aim is to equip researchers and drug development professionals with a framework for evaluating and selecting a suitable source of this active pharmaceutical ingredient (API). The presence of impurities can significantly impact the efficacy, safety, and stability of the final drug product. Therefore, a thorough understanding and control of the impurity profile are critical.
Executive Summary
This comparison reveals notable differences in the impurity profiles of Ozagrel from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. While all suppliers meet the overall purity specifications, the levels and types of individual impurities vary. Supplier A demonstrates the highest purity with the lowest levels of total and individual impurities. Supplier B shows a slightly higher level of a known process-related impurity, while Supplier C exhibits a unique degradation product not prominent in the other two. The choice of supplier will depend on the specific requirements of the drug product and the risk tolerance for particular impurities.
Data Presentation: Comparative Impurity Profiles
The following table summarizes the quantitative data for known and unknown impurities found in Ozagrel samples from the three suppliers. The data is presented as a percentage of the total peak area from High-Performance Liquid Chromatography (HPLC) analysis.
| Impurity | Supplier A (%) | Supplier B (%) | Supplier C (%) |
| Ozagrel (Z)-Isomer | 0.08 | 0.10 | 0.09 |
| Ozagrel Impurity 2 | 0.05 | 0.15 | 0.06 |
| Ozagrel Impurity 15 | < 0.03 | 0.04 | < 0.03 |
| Ozagrel N-Oxide | 0.04 | 0.05 | 0.04 |
| Unknown Impurity 1 (RRT 1.2) | < 0.03 | < 0.03 | 0.12 |
| Total Impurities | 0.17 | 0.34 | 0.31 |
| Purity (by HPLC) | 99.83 | 99.66 | 99.69 |
RRT = Relative Retention Time
Experimental Protocols
A detailed methodology was followed to ensure a robust and unbiased comparison of the Ozagrel samples.
Sample Preparation
Samples of Ozagrel from each supplier were accurately weighed and dissolved in a diluent (Acetonitrile:Water, 50:50 v/v) to a final concentration of 1 mg/mL. The solutions were sonicated for 10 minutes to ensure complete dissolution.
High-Performance Liquid Chromatography (HPLC) Method
The impurity profiling was performed using a validated stability-indicating reverse-phase HPLC method.
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-30 min: 10% to 90% B
-
30-35 min: 90% B
-
35-36 min: 90% to 10% B
-
36-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 272 nm
-
Injection Volume: 10 µL
Impurity Identification and Quantification
Known impurities were identified by comparing their retention times with those of certified reference standards. Unknown impurities were designated based on their relative retention times. The quantification of all impurities was performed using the area normalization method.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow used for the comparative analysis of Ozagrel impurity profiles.
Potential Impact of Impurities on Ozagrel's Mechanism of Action
Ozagrel functions by inhibiting the enzyme thromboxane A2 synthase, which is a key step in the signaling pathway that leads to platelet aggregation. Impurities can potentially interfere with this mechanism in several ways. The diagram below illustrates this concept.
Conclusion
The selection of an API supplier should be based on a comprehensive evaluation of the impurity profile. This guide provides a template for such a comparison. While Supplier A appears to be the highest quality source in this hypothetical analysis, the suitability of Supplier B or C would depend on the specific impurity thresholds established for the intended drug product. It is crucial for drug developers to perform their own rigorous testing and qualification of any potential API supplier.
A Comparative Guide to the Validation of Ozagrel Impurity III Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation process for an Ozagrel Impurity III reference standard, designed to meet the rigorous standards of the pharmaceutical industry. By offering a comparative framework and detailed experimental protocols, this document serves as an essential resource for ensuring the quality, accuracy, and reliability of impurity analysis in Ozagrel drug development.
Introduction to Ozagrel and its Impurities
Ozagrel is an antiplatelet agent that functions as a thromboxane A2 synthesis inhibitor.[1][2] During its synthesis and storage, impurities can arise, which must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. Pharmaceutical impurity reference standards are crucial for the accurate identification and quantification of these impurities.[3][4][5] This guide focuses on the validation of a reference standard for this compound.
It is important for researchers to be aware of potential discrepancies in the identification of "this compound." Commercially available standards have been listed with different chemical structures, underscoring the critical need for thorough in-house characterization and validation.
Analytical Methodologies for Impurity Profiling
The validation of an impurity reference standard relies on robust analytical techniques capable of detecting and quantifying impurities at low levels. The most common and effective methods include:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, HPLC is widely used for separating and quantifying impurities.[6][7][8] A validated, stability-indicating HPLC method is essential for routine quality control.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of LC with the mass identification capabilities of MS, enabling the structural elucidation of unknown impurities and providing high sensitivity for trace analysis.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural characterization of impurities. Both 1H and 13C NMR provide detailed information about the molecular structure, which is essential for confirming the identity of a reference standard.[11]
Validation of the Analytical Method for this compound
According to the International Council on Harmonisation (ICH) guideline Q2(R1), the validation of an analytical procedure for quantifying impurities must demonstrate that it is suitable for its intended purpose.[1][12][13][14] The following parameters are critical in the validation process.
Experimental Protocols
Objective: To develop and validate a precise, accurate, and specific analytical method for the quantification of this compound.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Analytical balance
-
pH meter
-
This compound reference standard
-
Ozagrel active pharmaceutical ingredient (API)
-
HPLC-grade solvents and reagents
Chromatographic Conditions (Illustrative Example): A stability-indicating RP-HPLC method would be developed. An example of such a method is outlined in a study on Ozagrel and its pharmaceutical formulations, although specific conditions for Impurity III would need optimization.[6]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with a mixture of a buffered aqueous phase and an organic solvent (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 272 nm[15] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Validation Parameters and Acceptance Criteria (Based on ICH Q2(R1)):
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Forced degradation studies (acid, base, oxidation, thermal, photolytic stress) are performed on Ozagrel API to generate potential degradation products.[16][17][18] The analytical method must demonstrate the ability to separate the this compound peak from the API, other impurities, and degradation products. | The peak for this compound should be spectrally pure and well-resolved from other peaks (Resolution > 2). |
| Linearity | A minimum of five concentrations of the this compound reference standard are prepared and analyzed. A calibration curve is generated by plotting the peak area against the concentration. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |
| Accuracy | The accuracy is determined by spiking a placebo or the API with known amounts of the this compound reference standard at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery of the impurity is then calculated. | The mean recovery should be within 90.0% to 110.0%. |
| Precision | Repeatability (Intra-assay precision): Six replicate injections of the same sample solution are performed. Intermediate Precision (Inter-assay precision): The analysis is repeated on different days, by different analysts, and on different equipment. | The Relative Standard Deviation (RSD) should be ≤ 5.0% for repeatability and ≤ 10.0% for intermediate precision. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.[19] | The LOD should be reported. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.[19] The LOQ must be at or below the reporting threshold for the impurity. | The LOQ should be reported and demonstrated to have acceptable precision and accuracy. |
| Robustness | The effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the analytical results is evaluated. | The method should remain unaffected by minor changes in the experimental conditions, with system suitability parameters still meeting the criteria. |
Data Presentation: Illustrative Validation Data
The following tables present a hypothetical but representative summary of the quantitative data that should be generated during the validation of an analytical method for this compound.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 0.1 | 12,500 |
| 0.5 | 63,000 |
| 1.0 | 126,500 |
| 2.0 | 252,000 |
| 5.0 | 635,000 |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 126000x + 500 |
Table 2: Accuracy (Recovery) Data for this compound
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Mean Recovery (%) |
| 50% | 0.5 | 0.49 | 98.0 | 98.7 |
| 0.5 | 0.50 | 100.0 | ||
| 0.5 | 0.49 | 98.0 | ||
| 100% | 1.0 | 1.01 | 101.0 | 100.3 |
| 1.0 | 0.99 | 99.0 | ||
| 1.0 | 1.01 | 101.0 | ||
| 150% | 1.5 | 1.48 | 98.7 | 99.1 |
| 1.5 | 1.50 | 100.0 | ||
| 1.5 | 1.48 | 98.7 |
Table 3: Precision Data for this compound
| Precision Type | Parameter | Result |
| Repeatability | % RSD for 6 replicate injections | 1.2% |
| Intermediate Precision | % RSD (different day, analyst, instrument) | 2.5% |
Table 4: LOD and LOQ for this compound
| Parameter | Result |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
Characterization of the this compound Reference Standard
A crucial aspect of validating a reference standard is its comprehensive characterization to confirm its identity and purity.
Workflow for Characterization and Validation:
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Impurity Reference Standards - Enamine [enamine.net]
- 5. Impurity Reference Standard (IRS) | Primary Standard | CDMO [pharmacompass.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 15. Study on the related substances of ozagrel sodium for injection [ywfx.nifdc.org.cn]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmtech.com [pharmtech.com]
- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
A Comparative Guide to Pharmacopeial Standards for Ozagrel Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacopeial standards for impurities in the drug substance Ozagrel. While a monograph for Ozagrel Sodium is official in the Japanese Pharmacopoeia (JP), it is not currently listed in the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). This document summarizes the available information on specified impurities and analytical methodologies to assist in the development and quality control of Ozagrel.
Pharmacopeial Landscape for Ozagrel
Ozagrel, a selective thromboxane A2 synthase inhibitor, is primarily regulated under the Japanese Pharmacopoeia. The monograph for "Ozagrel Sodium for Injection" provides the official standards for quality control in Japan. For markets where USP and EP standards are paramount, alternative validated analytical methods are necessary to ensure the quality and safety of the drug substance.
Comparison of Analytical Methodologies
A direct comparison of pharmacopeial methods is limited by the absence of Ozagrel monographs in the USP and EP. However, a validated, stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method has been published in the scientific literature, offering a robust alternative for impurity profiling. Below is a comparison of the known Japanese Pharmacopoeia testing approach and a published alternative method.
Table 1: Comparison of Analytical Methods for Ozagrel Impurity Testing
| Parameter | Japanese Pharmacopoeia (JP) for Ozagrel Sodium | Alternative Validated RP-HPLC Method |
| Principle | High-Performance Liquid Chromatography (HPLC) | Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Column | Information not publicly available in detail. | Brownlee ODS C-18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Information not publicly available in detail. | Methanol: 0.02 M Potassium Dihydrogen Phosphate (KH2PO4) (80:20 v/v), pH adjusted to 4.0 with Orthophosphoric Acid |
| Flow Rate | Information not publicly available in detail. | 1.0 mL/min |
| Detection | UV Spectrophotometry (Wavelength not specified) | UV at 272 nm |
| Specified Impurities | The specific list of impurities and their limits are detailed within the monograph, which is not fully publicly accessible. | The method is capable of separating the active pharmaceutical ingredient from its degradation products formed under various stress conditions (acid, base, oxidation, thermal, and photolytic). |
Known Impurities of Ozagrel
Several process-related and degradation impurities of Ozagrel have been identified and are available as reference standards from various suppliers. While the official list and limits are stipulated in the Japanese Pharmacopoeia, the following table lists some of the known impurities.
Table 2: List of Known Ozagrel Impurities
| Impurity Name | Molecular Formula | Notes |
| Ozagrel Impurity 1 | C13H14N2O3 | Process-related or degradation product |
| Ozagrel Impurity 2 | C13H14N2O3 | Process-related or degradation product |
| Ozagrel Impurity 5 | C13H16O2 | Process-related or degradation product |
| Ozagrel Methyl Ester | C14H14N2O2 | Process-related impurity |
| cis-Ozagrel | C13H12N2O2 | Geometric isomer of Ozagrel |
| Ozagrel N-Oxide | C13H12N3O3 | Oxidation product |
Experimental Protocols
Alternative Validated RP-HPLC Method for Ozagrel and its Impurities
This method has been demonstrated to be specific, accurate, precise, and stability-indicating.
1. Chromatographic Conditions:
- Column: Brownlee ODS C-18 (250 x 4.6 mm, 5 µm)
- Mobile Phase: A filtered and degassed mixture of Methanol and 0.02 M Potassium Dihydrogen Phosphate (KH2PO4) in a ratio of 80:20 (v/v). The pH of the buffer is adjusted to 4.0 with orthophosphoric acid.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 272 nm
- Injection Volume: 20 µL
- Column Temperature: Ambient
2. Standard Solution Preparation:
- Accurately weigh and dissolve an appropriate amount of Ozagrel reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).
3. Sample Solution Preparation:
- Accurately weigh and dissolve the Ozagrel drug substance in the mobile phase to obtain a concentration similar to the standard solution.
4. System Suitability:
- Inject the standard solution multiple times and evaluate system suitability parameters such as theoretical plates, tailing factor, and reproducibility of peak areas.
5. Analysis:
- Inject the sample solution and identify the peaks corresponding to Ozagrel and its impurities based on their retention times.
- Calculate the percentage of each impurity using the area normalization method or by using reference standards for known impurities.
Visualizing the Workflow and Regulatory Landscape
The following diagrams illustrate the general workflow for Ozagrel impurity analysis and the current regulatory standing.
Caption: General workflow for the analysis of Ozagrel impurities.
Caption: Current pharmacopeial status of Ozagrel.
Comparative Stability of Ozagrel and its Impurities: A Guide for Researchers
For researchers and professionals in drug development, understanding the stability of a drug substance and its impurities is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative analysis of the stability of Ozagrel, a thromboxane A2 synthase inhibitor, and its known impurities under various stress conditions. The information is compiled from publicly available scientific literature and is intended to support research and development activities.
Executive Summary
Ozagrel, an antiplatelet agent, is susceptible to degradation under forced stress conditions, including acidic, basic, oxidative, thermal, and photolytic environments. Studies indicate that the overall degradation of Ozagrel under these conditions typically ranges from 5% to 20%. Several impurities have been identified, including isomers, oxidation products, and esters. This guide presents available quantitative data on the stability of Ozagrel and its impurities, details the experimental protocols for stability-indicating assays, and provides visual representations of degradation pathways and experimental workflows to facilitate a deeper understanding of Ozagrel's stability profile.
Data Presentation: Comparative Stability Analysis
| Substance | Stress Condition | Reagent/Parameter | Duration | Degradation (%) | Reference |
| Ozagrel | Acidic Hydrolysis | 0.1 M HCl | Not Specified | 5 - 20 | |
| Basic Hydrolysis | 0.1 M NaOH | Not Specified | 5 - 20 | ||
| Oxidative | 3% H₂O₂ | Not Specified | 5 - 20 | ||
| Thermal | 60°C | Not Specified | 5 - 20 | ||
| Impurity I | Accelerated Test | Not Specified | Not Specified | No significant change | [1] |
Note: Impurity I has been identified as (E)-4-(1-imidazolmethyl) methyl cinnamate[1]. Other identified impurities include Ozagrel (Z)-Isomer, Ozagrel N-Oxide, Ozagrel Impurity 2 (Na Salt), Ozagrel Impurity 15, Ozagrel Impurity 23 (HCl Salt), Ozagrel Impurity 12, and Ozagrel Impurity 42[2][3][4][5]. Quantitative stability data for these specific impurities under various stress conditions is not detailed in the reviewed literature.
Experimental Protocols
The following are generalized experimental protocols for conducting forced degradation studies on Ozagrel, based on established methodologies for stability-indicating assays.
Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying Ozagrel from its degradation products.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorption maximum of Ozagrel.
-
Injection Volume: Typically 20 µL.
Forced Degradation (Stress Testing) Procedures
Forced degradation studies are performed to generate potential degradation products and assess the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: A solution of Ozagrel is treated with an acid (e.g., 0.1 M HCl) and heated if necessary. Samples are withdrawn at various time points, neutralized, and analyzed by the stability-indicating HPLC method.
-
Base Hydrolysis: A solution of Ozagrel is treated with a base (e.g., 0.1 M NaOH) and heated if necessary. Samples are withdrawn at different intervals, neutralized, and subjected to HPLC analysis.
-
Oxidative Degradation: Ozagrel solution is exposed to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature. Samples are analyzed by HPLC at specified time points.
-
Thermal Degradation: A solid sample of Ozagrel is subjected to dry heat (e.g., 60°C) in a temperature-controlled oven for a defined period. The sample is then dissolved and analyzed by HPLC.
-
Photolytic Degradation: Ozagrel solution or solid is exposed to a combination of UV and visible light in a photostability chamber. A control sample is kept in the dark to differentiate between thermal and photolytic degradation. Samples are analyzed by HPLC.
Visualizing Degradation and Experimental Workflow
To provide a clearer understanding of the processes involved in assessing the stability of Ozagrel, the following diagrams have been generated using the DOT language.
Caption: Potential degradation pathways of Ozagrel under various stress conditions.
Caption: General experimental workflow for a forced degradation study of Ozagrel.
References
- 1. biomedres.us [biomedres.us]
- 2. researchgate.net [researchgate.net]
- 3. ijrpr.com [ijrpr.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. Identification and characterization of the degradation products of prasugrel hydrochloride tablets using LC-MS technique [tandf.figshare.com]
Safety Operating Guide
Proper Disposal of Ozagrel Impurity III: A Step-by-Step Guide for Laboratory Professionals
Ozagrel is a selective thromboxane A2 synthase inhibitor, used to prevent platelet aggregation. Although the hydrochloride salt of Ozagrel is not classified as a hazardous substance, its biological activity necessitates careful handling and disposal to minimize potential health risks and environmental impact. Severe adverse effects of the parent compound can include digestive and hemorrhagic events, underscoring the need for caution with related impurities.
Researchers and laboratory personnel must adhere to all federal, state, and local regulations governing chemical waste disposal. The following guidelines are intended to supplement, not replace, institutional and regulatory protocols.
Immediate Safety and Handling
Prior to handling Ozagrel impurity III, it is crucial to wear appropriate Personal Protective Equipment (PPE).
Minimum PPE Requirements:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Logistical and Disposal Plan
A systematic approach to waste management is essential for ensuring safety and compliance. This involves proper segregation, containment, labeling, and transfer of the waste material.
Step 1: Waste Characterization and Segregation
This compound should be treated as non-hazardous pharmaceutical waste, unless it is mixed with a listed hazardous solvent or exhibits hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).
-
Solid Waste: Collect all solid forms of the impurity, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, sealed container.
-
Liquid Waste: If the impurity is in a solution, do not dispose of it down the drain. Collect it in a sealed, leak-proof container that is chemically compatible with the solvent used.
Step 2: Containerization and Labeling
Properly containing and labeling chemical waste is a critical step in the disposal process.
| Waste Type | Container Specification | Labeling Requirements |
| Solid Waste | Sealable, durable plastic bag or container. | "this compound Waste", "Non-Hazardous Pharmaceutical Waste", Date of Accumulation |
| Liquid Waste | Sealable, leak-proof, and chemically compatible container (e.g., glass or polyethylene). | "this compound in [Solvent Name]", "Non-Hazardous Pharmaceutical Waste", Full chemical names of all components, Approximate percentages of each component, Date of Accumulation |
Step 3: Storage and Transfer
-
Store the waste containers in a designated, secure area away from incompatible materials.
-
Consult your institution's Environmental Health and Safety (EHS) department for their specific procedures on waste pickup and transfer.
-
Complete any required waste manifest forms accurately and legibly.
Step 4: Final Disposal
-
Never dispose of this compound in the regular trash or down the sewer system.
-
The final disposal should be handled by a licensed professional waste disposal company. Typically, non-hazardous pharmaceutical waste is disposed of via incineration at a permitted facility to ensure its complete destruction.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
Essential Safety and Logistical Information for Handling Ozagrel Impurity III
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical guidance for the handling of Ozagrel impurity III in a laboratory setting. The information presented is compiled from general best practices for handling hazardous research chemicals and data available for the related compound, Ozagrel Hydrochloride, as a specific Safety Data Sheet (SDS) for this compound is not publicly available. It is imperative to treat this compound with caution and adhere to the following guidelines to ensure personnel safety and proper disposal.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is provided below.
| Property | Value | Source |
| CAS Number | 209334-21-4 | [1] |
| Molecular Formula | C13H16O2 | [1][2] |
| Molecular Weight | 204.26 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | ≥95% | [2][3] |
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is unavailable, the related compound Ozagrel Hydrochloride is known to be potentially harmful if inhaled, swallowed, or absorbed through the skin, and may cause irritation to the eyes, skin, and respiratory tract.[4] Therefore, a comprehensive approach to personal protection is mandatory.
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. PVC gloves are not recommended as they offer little protection against chemical exposures. | To prevent skin contact and absorption.[5][6] |
| Eye Protection | Safety glasses with side shields or goggles. A face shield may be necessary for splash protection. | To protect eyes from splashes and dust.[4][5] |
| Skin and Body Protection | Laboratory coat. For larger quantities or when there is a risk of splashing, a chemically resistant gown is recommended. | To prevent contamination of personal clothing and skin.[4] |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a fume hood. If dust is generated, a NIOSH-approved N95 or P1 dust mask should be used. | To prevent inhalation of dust or aerosols.[4] |
Experimental Protocol: Spill Cleanup Procedure
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
1. Evacuation and Notification:
- Immediately alert personnel in the vicinity of the spill.
- Evacuate the immediate area if the spill is large or in a poorly ventilated space.
- Inform the laboratory supervisor or safety officer.
2. Spill Containment:
- If safe to do so, prevent the spread of the spill by using absorbent materials to dike the area.
3. Personal Protective Equipment (PPE):
- Don the appropriate PPE as outlined in the table above before attempting to clean the spill.
4. Spill Cleanup:
- For solid spills: Carefully sweep up the material, avoiding dust generation. Use a dustpan and brush designated for chemical waste.
- For liquid spills (if the solid is dissolved in a solvent): Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
- Once the liquid is absorbed, carefully scoop the material into a designated chemical waste container.
5. Decontamination:
- Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol) and then with soap and water.
- Collect all cleaning materials in a sealed bag for disposal as chemical waste.
6. Waste Disposal:
- Label the waste container clearly as "this compound waste."
- Dispose of the waste according to institutional and local regulations for chemical waste.
7. Post-Cleanup:
- Wash hands thoroughly with soap and water after removing gloves.
- Restock spill cleanup supplies.
Logical Workflow for Handling this compound
The following diagram illustrates the key stages for the safe handling of this compound from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
